PEG4-aminooxy-MMAF
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H82N6O12/c1-12-33(6)42(52(9)46(57)40(31(2)3)50-45(56)41(32(4)5)51(8)21-22-62-23-24-63-25-26-64-27-28-65-48)38(60-10)30-39(54)53-20-16-19-37(53)43(61-11)34(7)44(55)49-36(47(58)59)29-35-17-14-13-15-18-35/h13-15,17-18,31-34,36-38,40-43H,12,16,19-30,48H2,1-11H3,(H,49,55)(H,50,56)(H,58,59)/t33-,34+,36-,37-,38+,40-,41-,42-,43+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYZGXVPCDZLCK-KVEFUIBJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCOCCOCCOCCON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCOCCOCCOCCON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H82N6O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415246-35-3 | |
| Record name | Opadotin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5J6JHG50S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PEG4-aminooxy-MMAF
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PEG4-aminooxy-MMAF, a drug-linker conjugate utilized in the development of antibody-drug conjugates (ADCs). This document details the individual components of the conjugate, the overall mechanism of action of the resulting ADC, and relevant experimental protocols.
Core Components and Their Roles
The this compound conjugate consists of three key components: the cytotoxic agent Monomethyl Auristatin F (MMAF), a non-cleavable PEG4 linker, and an aminooxy functional group for conjugation.
-
Monomethyl Auristatin F (MMAF): The Cytotoxic Payload MMAF is a potent synthetic antimitotic agent derived from dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. As a tubulin inhibitor, MMAF disrupts the formation of the mitotic spindle, a crucial structure for cell division. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1] The presence of a charged C-terminal phenylalanine group on MMAF contributes to its reduced membrane permeability compared to its analogue, MMAE.[2][3] This property makes MMAF an excellent payload for ADCs, as its cytotoxic effect is primarily exerted once it is released inside the target cancer cell, minimizing off-target toxicity.
-
PEG4 Linker: A Non-Cleavable Bridge The PEG4 (polyethylene glycol with four repeating units) linker is a non-cleavable linker.[4][5][6] This means that it is designed to be stable in the systemic circulation and is not susceptible to cleavage by extracellular proteases. The primary role of the PEG linker in an ADC is to enhance the hydrophilicity of the conjugate.[7][8][9] This can lead to improved pharmacokinetics, such as a longer half-life in circulation, and a reduction in aggregation of the ADC.[7][8][9]
-
Aminooxy Group: For Site-Specific Conjugation The aminooxy group is a functional handle that allows for the site-specific conjugation of the drug-linker to a monoclonal antibody (mAb). This is typically achieved through oxime ligation, a bioorthogonal reaction where the aminooxy group reacts with a carbonyl group (an aldehyde or ketone) that has been introduced into the antibody.[10][11] This method of conjugation allows for precise control over the drug-to-antibody ratio (DAR) and the location of the drug on the antibody, resulting in a more homogeneous ADC product.
Mechanism of Action of a this compound ADC
The overall mechanism of action of an antibody-drug conjugate utilizing this compound follows a multi-step process, beginning with systemic administration and culminating in the targeted killing of cancer cells.
Diagram: General Mechanism of Action of a this compound ADC
Caption: The multi-step mechanism of a this compound ADC.
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cancer cell, typically through receptor-mediated endocytosis, and is enclosed within an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC-antigen complex fuses with a lysosome.
-
Antibody Degradation: Inside the acidic environment of the lysosome, lysosomal proteases completely degrade the monoclonal antibody.
-
Release of the Active Metabolite: Because the PEG4 linker is non-cleavable, the degradation of the antibody releases the cytotoxic payload as an "active metabolite." This metabolite consists of the MMAF drug, the PEG4-aminooxy linker, and the amino acid residue from the antibody to which the linker was attached.
-
Tubulin Inhibition: The active metabolite, now in the cytoplasm, binds to tubulin dimers.
-
Disruption of Microtubule Dynamics: This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle.
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and targeted cancer cell death.
Quantitative Data
| Compound/ADC | Linker Type | Cell Line(s) | IC50 (nM) | Reference |
| Free MMAF | N/A | Karpas 299 | 119 | [12] |
| H3396 | 105 | [12] | ||
| 786-O | 257 | [12] | ||
| Caki-1 | 200 | [12] | ||
| cAC10-L1-MMAF4 | Cleavable | CD30-positive cell lines | ~0.05 | [12] |
| cAC10-L4-MMAF4 | Non-cleavable | CD30-positive cell lines | ~0.05 | [12] |
Note: The potency of the ADC is significantly higher than the free drug, demonstrating the effectiveness of targeted delivery.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of a this compound ADC.
Oxime Ligation for ADC Synthesis
This protocol describes the general procedure for conjugating an aminooxy-functionalized drug-linker to an antibody containing a carbonyl group.
Diagram: Oxime Ligation Workflow
Caption: A simplified workflow for the synthesis of an ADC via oxime ligation.
Materials:
-
Antibody with an introduced carbonyl group (e.g., via periodate oxidation of glycans or incorporation of a p-acetylphenylalanine residue)
-
This compound
-
Conjugation buffer (e.g., 100 mM sodium acetate, pH 4.5)
-
Purification system (e.g., size-exclusion chromatography)
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, mass spectrometer)
Procedure:
-
Antibody Preparation: Prepare the antibody solution in the conjugation buffer at a concentration of 5-10 mg/mL.
-
Drug-Linker Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO) and then dilute it into the conjugation buffer.
-
Conjugation Reaction: Add a 10- to 30-fold molar excess of the this compound solution to the antibody solution.
-
Incubation: Incubate the reaction mixture at 37°C for 24-48 hours with gentle agitation.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography.
-
Characterization:
-
Determine the protein concentration and drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry.
-
Confirm the identity and purity of the ADC using mass spectrometry and SDS-PAGE.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the in vitro potency (IC50) of the ADC against target and non-target cancer cell lines.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the data to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Antibody Internalization Assay
This protocol provides a method to visualize and quantify the internalization of the ADC into target cells.
Materials:
-
Target cancer cell line
-
Fluorescently labeled this compound ADC (e.g., with Alexa Fluor 488)
-
Confocal microscope or flow cytometer
-
Cell culture slides or plates
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or appropriate plates for microscopy or flow cytometry.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC at a specific concentration (e.g., 1-10 µg/mL) and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control at 4°C can be included to inhibit internalization.
-
Cell Staining (Optional): Stain the cells with nuclear (e.g., DAPI) and/or lysosomal (e.g., LysoTracker) dyes.
-
Washing: Wash the cells with cold PBS to remove unbound ADC.
-
Imaging/Analysis:
-
Confocal Microscopy: Visualize the internalization and subcellular localization of the ADC.
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cells to measure the extent of internalization.
-
Pharmacokinetic Study in a Murine Model
This protocol describes a general approach to evaluate the in vivo pharmacokinetic properties of the ADC.
Diagram: Pharmacokinetic Study Workflow
Caption: A workflow for conducting a pharmacokinetic study of an ADC in a preclinical model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for xenograft model
-
This compound ADC
-
Blood collection supplies
-
Analytical method for ADC quantification (e.g., ELISA or LC-MS/MS)
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice. Allow the tumors to grow to a specified size (e.g., 100-200 mm³).
-
ADC Administration: Administer a single dose of the ADC to the mice via intravenous injection.
-
Blood Sampling: Collect blood samples from the mice at various time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, etc.).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
ADC Quantification: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time data and use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Conclusion
This compound is a sophisticated drug-linker conjugate that combines the potent, targeted cell-killing activity of MMAF with the favorable pharmacokinetic properties imparted by a non-cleavable PEG linker. The aminooxy functionality allows for the creation of homogeneous and well-defined ADCs. The mechanism of action relies on the specific delivery of the ADC to cancer cells, followed by internalization and lysosomal degradation of the antibody to release the active MMAF-containing metabolite, which ultimately induces cell death by disrupting microtubule dynamics. A thorough understanding of this mechanism and the application of robust experimental protocols are essential for the successful development of novel and effective antibody-drug conjugates for cancer therapy.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of RGD and isoDGR–Monomethyl Auristatin Conjugates Targeting Integrin αVβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody BCN-PEG4-VC-PAB-MMAF Conjugation Kit, 1 vial | BroadPharm [broadpharm.com]
- 6. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 10. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to PEG4-aminooxy-MMAF: Structure, Properties, and Applications in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PEG4-aminooxy-MMAF, a key component in the development of next-generation antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, and its role as a potent cytotoxic payload. Furthermore, it outlines experimental protocols for conjugation, characterization, and biological evaluation, offering a valuable resource for researchers in the field of targeted cancer therapy.
Core Concepts: Structure and Mechanism of Action
This compound is a drug-linker conjugate designed for application in ADCs.[1] It comprises three key components: the highly potent anti-mitotic agent Monomethyl Auristatin F (MMAF), a hydrophilic polyethylene glycol (PEG4) spacer, and a reactive aminooxy functional group for conjugation.
MMAF Payload: MMAF is a synthetic analog of the natural antineoplastic agent dolastatin 10.[1] Its cytotoxic activity stems from its ability to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division.[1] By disrupting microtubule dynamics, MMAF induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis in rapidly dividing cancer cells.
PEG4 Linker: The tetraethylene glycol (PEG4) linker serves multiple crucial functions. It enhances the solubility and pharmacokinetic properties of the ADC, reducing aggregation and improving its stability in circulation. The hydrophilic nature of the PEG linker can also influence the overall hydrophobicity of the final ADC, a critical parameter for its efficacy and safety profile.
Aminooxy Conjugation Chemistry: The terminal aminooxy group provides a versatile handle for site-specific conjugation to antibodies. This is typically achieved through an oxime ligation reaction with an aldehyde or ketone group introduced into the antibody, often through enzymatic or genetic engineering methods.[2] This bioorthogonal conjugation strategy allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved consistency and therapeutic window.
Diagram of the this compound Structure:
References
The Role of PEG4 Linkers in Enhancing the Stability of Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of antibody-drug conjugates (ADCs) is a critical quality attribute that directly impacts their therapeutic efficacy and safety. A key component influencing this stability is the linker molecule that connects the monoclonal antibody to the cytotoxic payload. Among the various linker technologies, polyethylene glycol (PEG) linkers, and specifically short-chain variants like PEG4, have emerged as a valuable tool to overcome many of the stability challenges associated with ADCs. This technical guide provides an in-depth exploration of the role of PEG4 linkers in ADC stability, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.
The Physicochemical Impact of PEG4 Linkers on ADC Stability
The conjugation of potent, often hydrophobic, small molecule drugs to a large, hydrophilic antibody can lead to significant stability issues, most notably aggregation. PEG linkers, including PEG4, are incorporated into ADC design to mitigate these challenges through several key mechanisms.
Increased Hydrophilicity: The primary function of a PEG linker is to impart hydrophilicity to the ADC construct.[][2] The repeating ethylene oxide units of the PEG chain are highly solvated in aqueous environments, effectively creating a hydration shell around the linker and the attached payload.[3][4] This increased water solubility helps to prevent the hydrophobic interactions between ADC molecules that can lead to the formation of soluble and insoluble aggregates.[][4]
Steric Hindrance: The flexible and dynamic nature of the PEG chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules.[3] This steric hindrance further reduces the propensity for intermolecular aggregation, even at high drug-to-antibody ratios (DAR).
Improved Pharmacokinetics: By reducing aggregation and increasing hydrophilicity, PEG linkers can significantly improve the pharmacokinetic (PK) profile of an ADC.[2] Less aggregated ADCs are less likely to be rapidly cleared from circulation by the reticuloendothelial system, leading to a longer plasma half-life and increased tumor exposure.[5]
Quantitative Impact of PEG Linkers on ADC Properties
While specific quantitative data for PEG4 linkers across a wide range of ADCs is often proprietary, the general trends of PEGylation on ADC stability and performance are well-documented. The following tables summarize the typical effects observed with the incorporation of PEG linkers of varying lengths.
| Property | Impact of PEGylation | Quantitative Insights (General) |
| Aggregation | Decreased | Studies have shown that PEGylated linkers can significantly reduce the percentage of high molecular weight species (aggregates) compared to non-PEGylated counterparts, particularly at higher DARs.[5] |
| Solubility | Increased | The enhanced hydrophilicity imparted by PEG linkers allows for the use of more hydrophobic payloads and enables conjugation in aqueous-based buffers, minimizing the need for organic co-solvents that can denature the antibody.[] |
| Drug-to-Antibody Ratio (DAR) | Enables Higher DARs | PEG linkers can facilitate the successful conjugation of a higher number of drug molecules per antibody without inducing significant aggregation, a common issue with hydrophobic linkers.[2] |
| PEG Chain Length | Impact on Pharmacokinetics | Quantitative Insights (General) |
| Short (e.g., PEG4) | Moderate increase in half-life | Provides a balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration. |
| Long (e.g., PEG24) | Significant increase in half-life | Longer PEG chains lead to a larger hydrodynamic radius, which can further reduce renal clearance and prolong circulation time.[5] However, very long chains may impede tumor penetration. |
Experimental Protocols for ADC Stability Assessment
A thorough evaluation of ADC stability involves a suite of analytical techniques. Below are detailed methodologies for key experiments used to characterize the stability of ADCs, including those with PEG4 linkers.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
Materials:
-
Agilent 1260 Infinity Bio-inert Quaternary LC system (or equivalent)[6]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0 (or other suitable aqueous buffer)[8]
-
ADC sample
-
Control monoclonal antibody (mAb) sample
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC and control mAb samples to a concentration of 1 mg/mL in the mobile phase.[8] For forced degradation studies, samples can be subjected to stress conditions such as low/high pH or elevated temperature prior to analysis.[6]
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Chromatographic Separation: Run the separation for approximately 20-30 minutes.
-
Data Acquisition: Monitor the eluent at 280 nm using a UV detector.
-
Data Analysis: Integrate the peaks corresponding to aggregates, monomers, and fragments. Calculate the percentage of each species relative to the total peak area. Compare the aggregation levels of the ADC to the control mAb.
Hydrophobic Interaction Chromatography (HIC) for Drug Load Distribution
Objective: To separate ADC species with different drug-to-antibody ratios (DAR) based on their hydrophobicity.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[9]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[9]
-
ADC sample
Procedure:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Injection: Inject the prepared sample onto the column.
-
Chromatographic Separation: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes to elute the ADC species. Species with higher DARs will be more hydrophobic and will elute later.
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Data Analysis: Correlate the retention times of the peaks with the DAR values, often confirmed by mass spectrometry. Calculate the relative abundance of each DAR species.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass and DAR Analysis
Objective: To determine the molecular weight of the intact ADC and its different drug-loaded species, and to calculate the average DAR.
Materials:
-
Reverse-phase or size-exclusion chromatography column suitable for protein analysis
-
UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)[10][11]
-
Mobile Phase A: 0.1% Formic Acid in Water[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[10]
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A. For plasma stability studies, the ADC can be incubated in plasma, followed by immunocapture to isolate the ADC before LC-MS analysis.[10][12]
-
Chromatographic Separation: Inject the sample and perform a gradient elution to separate the ADC from other components.
-
Mass Spectrometry Analysis: Acquire mass spectra of the eluting ADC species in positive ion mode.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the different DAR species. Calculate the average DAR based on the relative abundance of each species.[13]
In Vivo Plasma Stability Assay
Objective: To assess the stability of the ADC in a physiological environment by measuring changes in DAR and the concentration of free payload over time.
Procedure:
-
Dosing: Administer a single dose of the ADC to a relevant animal model (e.g., mouse, rat).[14]
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 6, 24, 48, 96 hours) post-injection.[14]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
ADC Analysis:
-
Free Payload Analysis:
-
Protein Precipitation: Precipitate the plasma proteins to separate the free payload.
-
LC-MS/MS Analysis: Quantify the concentration of the released payload in the supernatant using a specific and sensitive LC-MS/MS method.
-
-
Data Analysis: Plot the change in average DAR and the concentration of free payload over time to determine the in vivo stability of the ADC.
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate fundamental aspects of ADC structure, stability mechanisms, and analytical workflows.
Caption: General structure of an Antibody-Drug Conjugate with a PEG4 linker.
Caption: Mechanism of PEG linkers in reducing ADC aggregation.
Caption: Experimental workflow for ADC stability assessment.
Caption: ADC internalization and payload release pathway.
Conclusion
The incorporation of PEG4 linkers represents a significant advancement in ADC design, offering a powerful strategy to enhance stability, improve pharmacokinetic properties, and ultimately widen the therapeutic window. By increasing hydrophilicity and providing steric hindrance, these linkers effectively mitigate the aggregation issues that can plague ADCs with hydrophobic payloads. A comprehensive analytical strategy, employing techniques such as SEC, HIC, and LC-MS, is essential for characterizing the stability of these complex biomolecules and ensuring the development of safe and effective ADC therapeutics. The continued exploration and optimization of linker technologies, including the use of discrete PEG moieties like PEG4, will undoubtedly play a crucial role in the future success of antibody-drug conjugates in oncology and beyond.
References
- 2. labinsights.nl [labinsights.nl]
- 3. purepeg.com [purepeg.com]
- 4. purepeg.com [purepeg.com]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. lcms.cz [lcms.cz]
- 12. ADC Plasma Stability Assay [iqbiosciences.com]
- 13. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Auristatin Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auristatin derivatives are highly potent synthetic analogs of dolastatin 10, a natural antimitotic agent isolated from the sea hare Dolabella auricularia.[1] These compounds have emerged as a cornerstone in the development of antibody-drug conjugates (ADCs), a revolutionary class of targeted cancer therapeutics.[2] Due to their extreme cytotoxicity, auristatins cannot be administered as standalone drugs.[3][] However, when conjugated to a monoclonal antibody that specifically targets a tumor-associated antigen, they can be delivered directly to cancer cells, minimizing systemic toxicity and maximizing therapeutic efficacy.[] This guide provides a comprehensive overview of auristatin derivatives, their mechanism of action, key experimental protocols, and their application in cancer research.
Mechanism of Action
The primary mechanism of action for auristatin derivatives is the inhibition of tubulin polymerization.[3][5] By binding to tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle.[6] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][7]
Two of the most extensively studied and utilized auristatin derivatives are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[2][8] MMAE is a cell-permeable derivative that, upon release from an ADC, can diffuse into neighboring antigen-negative tumor cells, leading to a "bystander effect."[9] In contrast, MMAF is less permeable due to a charged C-terminal phenylalanine, which restricts its activity primarily to the targeted cancer cell.[2][10]
The apoptotic signaling cascade initiated by auristatins involves the activation of key executioner caspases, such as caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[8][11][12] Furthermore, auristatin-induced apoptosis is regulated by members of the Bcl-2 family of proteins, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[9][13] In some cellular contexts, auristatins can also induce apoptosis through p53-dependent or independent pathways, often involving the upregulation of p21WAF1.[13]
Recent studies have also elucidated a role for the endoplasmic reticulum (ER) stress response in auristatin-mediated cell death. The disruption of the microtubule network can lead to ER stress, activating pathways such as the inositol-requiring transmembrane kinase/endonuclease 1 (IRE1) and c-Jun N-terminal kinase (JNK) pathways.[3] This can contribute to apoptosis and may also induce immunogenic cell death (ICD), a form of cell death that can stimulate an anti-tumor immune response.[3]
Signaling Pathway of Auristatin-Induced Apoptosis
Caption: Signaling pathway of auristatin-induced apoptosis.
Quantitative Data on Cytotoxicity
The potency of auristatin derivatives varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness. The following table summarizes the IC50 values for MMAE and MMAF in several human cancer cell lines.
| Cell Line | Cancer Type | Derivative | IC50 (nM) | Reference(s) |
| SKBR3 | Breast Cancer | MMAE | 3.27 ± 0.42 | [2] |
| HEK293 | Kidney Cancer | MMAE | 4.24 ± 0.37 | [2] |
| BxPC-3 | Pancreatic Cancer | MMAE | 0.97 ± 0.10 | [7] |
| PSN-1 | Pancreatic Cancer | MMAE | 0.99 ± 0.09 | [7] |
| Capan-1 | Pancreatic Cancer | MMAE | 1.10 ± 0.44 | [7] |
| Panc-1 | Pancreatic Cancer | MMAE | 1.16 ± 0.49 | [7] |
| Jurkat | T-cell Leukemia | MMAF | 450 | [14] |
| SKBR3 | Breast Cancer | MMAF | 83 | [14] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | MMAE | Potent (exact value not specified) | [15] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | MMAF | Potent (exact value not specified) | [15] |
Experimental Protocols
Cytotoxicity Assay (MTT/AlamarBlue)
Objective: To determine the in vitro cytotoxicity of auristatin derivatives on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^4 cells per well and incubate overnight to allow for cell attachment.[2][10]
-
Drug Treatment: Prepare serial dilutions of the auristatin derivative (e.g., MMAE or MMAF) in culture medium. Remove the existing medium from the wells and add the drug-containing medium. Include untreated control wells.[2]
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.[2][10]
-
Viability Assessment:
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
-
AlamarBlue Assay: Add AlamarBlue reagent to each well and incubate for 1-4 hours. Measure the fluorescence (excitation ~540 nm, emission ~590 nm) using a microplate reader.[10]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value using a suitable software.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cells after treatment with an auristatin derivative.
Methodology:
-
Cell Seeding: Prepare a single-cell suspension and seed a known number of cells (e.g., 500-2500 cells) into 6-well plates or petri dishes. The number of cells seeded may need to be adjusted based on the expected toxicity of the treatment.[16]
-
Treatment: Allow the cells to attach overnight, then treat with the desired concentrations of the auristatin derivative for a specified duration.[17]
-
Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate the plates for 7-14 days to allow for colony formation.[17] A colony is typically defined as a cluster of at least 50 cells.[18]
-
Fixation and Staining:
-
Colony Counting: Count the number of colonies in each well or dish.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100
-
SF = PE of treated sample / PE of control sample
-
γH2AX Immunofluorescence Staining
Objective: To detect DNA double-strand breaks (DSBs) as an indicator of drug-induced DNA damage.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides. Treat the cells with the auristatin derivative for the desired time.
-
Fixation: Fix the cells with a solution like 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[5]
-
Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.[5]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 1% BSA and 0.1% Triton X-100) for at least 30 minutes.[5]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (phosphorylated H2AX at Ser139) diluted in the blocking buffer. Incubation can be done for 1 hour at room temperature or overnight at 4°C.[5]
-
Washing: Wash the cells several times with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG). Protect from light.
-
Counterstaining and Mounting: Wash the cells again and counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize and capture images of the cells using a fluorescence microscope. γH2AX will appear as distinct foci within the nucleus.
-
Quantification: Count the number of γH2AX foci per cell to quantify the level of DNA damage.
Experimental and Developmental Workflows
The development of auristatin-based ADCs involves a multi-step process, from initial design and synthesis to preclinical evaluation.
ADC Development Workflow
Caption: A typical workflow for the development of an auristatin-based ADC.
Conclusion
Auristatin derivatives, particularly MMAE and MMAF, are powerful cytotoxic agents that have become integral to the success of antibody-drug conjugates in cancer therapy. Their well-defined mechanism of action, involving the disruption of microtubule dynamics and induction of apoptosis, provides a solid foundation for their therapeutic application. The ability to tailor the properties of ADCs by selecting different auristatin payloads and linker technologies allows for the development of highly specific and effective anti-cancer agents. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate and harness the potential of these remarkable compounds in the ongoing fight against cancer.
References
- 1. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 2. scispace.com [scispace.com]
- 3. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Bombesin-Tethered Reactive Oxygen Species (ROS)-Responsive Nanoparticles for Monomethyl Auristatin F (MMAF) Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PEG4-aminooxy-MMAF (CAS Number: 1415246-35-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PEG4-aminooxy-MMAF, with CAS number 1415246-35-3, is a drug-linker conjugate integral to the development of next-generation antibody-drug conjugates (ADCs). This molecule incorporates the potent anti-mitotic agent Monomethyl Auristatin F (MMAF) and a hydrophilic tetraethylene glycol (PEG4) spacer, functionalized with a terminal aminooxy group. This unique design allows for the site-specific conjugation of MMAF to antibodies, primarily through oxime ligation with an aldehyde or ketone group on the antibody. The resulting ADCs benefit from a defined drug-to-antibody ratio (DAR) and improved pharmacokinetic properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, the mechanism of action of its cytotoxic payload, and detailed experimental protocols relevant to its application in ADC development.
Introduction
Antibody-drug conjugates are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. This compound is a state-of-the-art linker-payload combination designed for site-specific conjugation, a strategy that overcomes the heterogeneity of traditional ADC production methods.[1]
The MMAF payload is a synthetic analog of the natural product dolastatin 10 and a potent inhibitor of tubulin polymerization.[2] Its inclusion in ADCs leads to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.[3] The PEG4 linker enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic profile of the resulting ADC. The terminal aminooxy group provides a bio-orthogonal handle for covalent attachment to an antibody, typically through the formation of a stable oxime bond.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1415246-35-3 | [4] |
| Synonyms | Amberstatin; AS269 | [4] |
| Molecular Formula | C₄₇H₈₂N₆O₁₂ | [4] |
| Molecular Weight | 923.19 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store at -20°C, protect from light. Unstable in solution, prepare freshly. | [4] |
Mechanism of Action of the MMAF Payload
The cytotoxic activity of ADCs constructed with this compound is attributed to the MMAF payload. MMAF exerts its potent anti-cancer effect by disrupting the cellular microtubule network.
Inhibition of Tubulin Polymerization
MMAF is a potent inhibitor of tubulin polymerization.[5] It binds to the α/β-tubulin heterodimer, preventing its assembly into microtubules. This disruption of microtubule dynamics is critical for several cellular processes, most notably mitosis.[6]
Cell Cycle Arrest and Apoptosis
The inhibition of microtubule formation by MMAF leads to the arrest of the cell cycle in the G2/M phase.[3] Without a functional mitotic spindle, the cell cannot properly segregate its chromosomes, triggering a cascade of events that ultimately leads to programmed cell death, or apoptosis.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the use of this compound in ADC development.
Site-Specific Antibody Conjugation via Oxime Ligation
This protocol describes a general method for the site-specific conjugation of this compound to an antibody containing an aldehyde or ketone group.
Materials:
-
Antibody with an engineered aldehyde or ketone tag
-
This compound
-
Aniline (catalyst)
-
Phosphate-buffered saline (PBS), pH 6.5-7.0
-
Amicon Ultra centrifugal filter units (or similar for buffer exchange)
-
HPLC system for analysis
Procedure:
-
Antibody Preparation: Prepare the antibody solution in PBS at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare a fresh stock solution of aniline in an appropriate solvent.
-
Conjugation Reaction:
-
To the antibody solution, add a 5-10 molar excess of this compound from the DMSO stock solution.
-
Add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by buffer exchange using centrifugal filter units. Wash the ADC with PBS multiple times.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy.
-
Confirm the integrity and purity of the ADC using SDS-PAGE and size exclusion chromatography (SEC)-HPLC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic potential of an ADC constructed with this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ADC solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium. Replace the medium in the wells with the ADC dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest ADC concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the viability against the ADC concentration and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
Logical Workflow for ADC Development
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP3151865B1 - Site-specific conjugation of linker drugs to antibodies and resulting adcs - Google Patents [patents.google.com]
- 4. ADC Therapeutics Doses First Patient in a Phase I Clinical Trial of ADCT-502 in Patients with Advanced Solid Tumors with HER2 Expression – ADC Therapeutics [ir.adctherapeutics.com]
- 5. ADCT-502 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. adcreview.com [adcreview.com]
The Theoretical Framework for PEG4-aminooxy-MMAF in Advanced Antibody-Drug Conjugates
A Technical Guide for Drug Development Professionals
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biopharmaceuticals engineered to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the interplay of its three core components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker that connects them. This technical guide provides an in-depth exploration of the theoretical basis, practical application, and experimental evaluation of a specific and highly promising linker-payload combination: PEG4-aminooxy-MMAF. This system leverages a polyethylene glycol (PEG) spacer for improved pharmacokinetics, a precise aminooxy conjugation method for homogeneity, and the potent tubulin inhibitor monomethyl auristatin F (MMAF) as the cytotoxic warhead.
Core Components: A Synergistic Triad
The this compound system is a meticulously designed combination where each component addresses key challenges in ADC development, including stability, homogeneity, and therapeutic index.
The Payload: Monomethyl Auristatin F (MMAF)
MMAF is a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for microtubule formation and mitotic spindle assembly.[3][4][5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[6][7]
A key characteristic of MMAF is the presence of a charged C-terminal phenylalanine residue.[1][8] This feature makes MMAF less membrane-permeable compared to its close analog, monomethyl auristatin E (MMAE).[2] Consequently, ADCs utilizing MMAF often exhibit a reduced "bystander effect," meaning the cytotoxic payload is less likely to diffuse out of the target cancer cell and kill neighboring, potentially healthy, cells. This property can contribute to a more favorable safety profile.
The Linker: PEG4 and Aminooxy Chemistry
The linker is a critical determinant of an ADC's stability, pharmacokinetics, and mechanism of payload release. The PEG4-aminooxy linker addresses these aspects through two key features:
-
Polyethylene Glycol (PEG4) Spacer: The inclusion of a short, discrete polyethylene glycol chain with four repeating units (PEG4) offers several advantages. PEGylation is known to enhance the hydrophilicity of ADCs, which can improve solubility, reduce aggregation, and decrease immunogenicity.[7][9] This modification can also prolong the ADC's circulation half-life and improve its overall pharmacokinetic profile.[7][9] The PEG4 spacer creates a protective hydrophilic shield around the hydrophobic payload, contributing to the overall stability of the ADC in circulation.[2]
-
Aminooxy Conjugation: This method falls under the umbrella of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[10] The aminooxy group (-O-NH2) on the linker reacts specifically with an aldehyde or ketone group on the antibody to form a stable oxime bond (-O-N=C).[11][12] This allows for site-specific conjugation, a significant advancement over earlier, stochastic methods that targeted lysine or cysteine residues, resulting in heterogeneous ADC mixtures.
For site-specific conjugation to native antibodies, aldehyde groups can be generated by the mild oxidation of the carbohydrate moieties (glycans) naturally present in the Fc region of the antibody, using an oxidizing agent like sodium periodate.[7] This process is advantageous as it targets a region of the antibody distant from the antigen-binding sites, thus preserving the antibody's targeting function. The result is a homogeneous ADC population with a defined drug-to-antibody ratio (DAR), which is crucial for consistent manufacturing and predictable clinical performance.
Preclinical and Clinical Data of an Exemplary ADC: ARX788
The theoretical advantages of the this compound system are borne out in the preclinical and clinical data of ARX788, an investigational ADC targeting HER2-positive cancers. ARX788 comprises a humanized anti-HER2 mAb site-specifically conjugated to a payload termed AS269, which is a this compound derivative.[3][13][14] The conjugation is achieved via an engineered para-acetyl phenylalanine (pAF) non-natural amino acid, which provides the ketone group for the oxime ligation.[3][11][15]
Quantitative In Vitro and In Vivo Efficacy Data
Preclinical studies have demonstrated the potent and selective activity of ARX788 in various cancer models.
| Parameter | Cell Line/Model | ARX788 | Comparator (T-DM1) | Reference |
| In Vitro IC50 | NCI-N87 (HER2-high gastric) | Potent activity | Less potent | [1] |
| JIMT-1 (HER2-low breast) | Superior activity | Less active | [1] | |
| In Vivo Tumor Growth Inhibition | NCI-N87 Xenograft | Significant inhibition | Outperformed by ARX788 | [1][8] |
| JIMT-1 Xenograft | Significant inhibition | Outperformed by ARX788 | [1][8] | |
| T-DM1 Resistant PDX Model | Strong antitumor activity | Ineffective | [1] |
Clinical Efficacy in HER2-Positive Metastatic Breast Cancer
Phase 1 clinical trial data for ARX788 in heavily pretreated patients with HER2-positive metastatic breast cancer have shown promising results.[3][15][16]
| Clinical Endpoint (at 1.5 mg/kg Q3W) | Value | 95% Confidence Interval | Reference |
| Objective Response Rate (ORR) | 65.5% (19/29 patients) | 45.7% - 82.1% | [3][16] |
| Disease Control Rate (DCR) | 100% | 81.2% - 100% | [3][16] |
| Median Progression-Free Survival (PFS) | 17.02 months | 10.09 months - Not Reached | [3][16] |
Pharmacokinetic Profile
The site-specific conjugation and stable linker of ARX788 contribute to a favorable pharmacokinetic profile.
| Pharmacokinetic Parameter | Species | Value | Reference |
| ADC Half-life | Mice | ~12.5 days | [1][4] |
| ADC Half-life (at 1.5 mg/kg) | Humans | ~100 hours | [15] |
| Free Payload (pAF-AS269) Exposure (Cmax) | Humans | ~0.1% of total ADC (molar basis) | [15] |
These data highlight the high stability of the ADC in circulation, with minimal premature release of the cytotoxic payload, which is a key factor in its manageable safety profile.[13][15]
Key Experimental Protocols
The development and evaluation of an ADC with a this compound payload involves a series of well-defined experimental procedures.
Synthesis of this compound (AS269)
The chemical synthesis of this compound is a multi-step process that is often proprietary. However, the general approach involves the synthesis of the MMAF core structure, followed by its functionalization with the PEG4-aminooxy linker. The synthesis of auristatin derivatives and their conjugation to linkers are described in the patent literature.[3] In practice, for research and development, this linker-payload is often procured from specialized chemical suppliers.[17]
Site-Specific Antibody Conjugation via Aminooxy Chemistry
This protocol outlines the generation of aldehyde groups on the antibody's glycans and subsequent conjugation with the aminooxy-functionalized linker-payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Sodium periodate (NaIO4) solution
-
Reaction buffer (e.g., sodium acetate buffer, pH 5.5)
-
Quenching solution (e.g., ethylene glycol)
-
This compound dissolved in a compatible solvent (e.g., DMSO)
-
Aniline (optional, as a catalyst)
-
Purification system (e.g., size-exclusion chromatography)
Protocol:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 3-15 mg/mL in PBS.
-
Antibody Oxidation:
-
Add reaction buffer and NaIO4 solution to the antibody solution.
-
Incubate for 10-30 minutes at room temperature or on ice, protected from light.
-
Quench the reaction by adding ethylene glycol and incubate for an additional 10 minutes.
-
-
Conjugation Reaction:
-
Add a molar excess of the this compound solution to the oxidized antibody.
-
(Optional) Add aniline to catalyze the oxime ligation.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle shaking, protected from light.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other reagents using size-exclusion chromatography or another suitable purification method.
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill target cancer cells.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
ADC and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., SDS-HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours, as auristatins induce delayed cell killing linked to cell cycle arrest.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals in viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).
Visualizing the Mechanisms and Workflows
MMAF Signaling Pathway
MMAF, upon release inside the cancer cell, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
MMAF Mechanism of Action
ADC Development and Evaluation Workflow
The development of an ADC using this compound follows a structured workflow from initial design to in vivo testing.
ADC Development Workflow
Conclusion
The this compound linker-payload system represents a significant advancement in the field of antibody-drug conjugates. By combining the pharmacokinetic benefits of a PEG spacer, the homogeneity and stability afforded by site-specific aminooxy conjugation, and the potent, targeted cytotoxicity of MMAF, this system offers a robust platform for the development of next-generation ADCs. The compelling preclinical and clinical data for ARX788 underscore the therapeutic potential of this approach. As our understanding of the intricate interplay between each component of an ADC deepens, the rational design of linker-payload systems like this compound will continue to be a cornerstone of developing safer and more effective cancer therapies.
References
- 1. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abeomics.com [abeomics.com]
- 3. WO2017165851A1 - Process for the preparation of pegylated drug-linkers and intermediates thereof - Google Patents [patents.google.com]
- 4. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. The Impact of Conjugation Mode and Site on Tubulysin Antibody-Drug-Conjugate Efficacy and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 12. Anti-ERBB2-Amberstatin ADC-3 - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. ambrx.com [ambrx.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Phase I Trial of a Novel Anti-HER2 Antibody-Drug Conjugate, ARX788, for the Treatment of HER2-Positive Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gog.org [gog.org]
Methodological & Application
Application Notes and Protocols for the Conjugation of PEG4-aminooxy-MMAF to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities. The conjugation of PEG4-aminooxy-MMAF to an antibody is a sophisticated process that results in a stable and effective ADC.
This protocol details a site-specific conjugation strategy involving the generation of aldehyde groups on the antibody's glycan domains, followed by oxime ligation with the aminooxy-functionalized PEG4-MMAF linker-drug. This method offers precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product with predictable pharmacological properties.
Monomethyl auristatin F (MMAF) is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. The polyethylene glycol (PEG) linker (PEG4) enhances the solubility and pharmacokinetic properties of the ADC. The aminooxy group on the linker reacts specifically with aldehyde or ketone functionalities to form a stable oxime bond.
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the conjugation of this compound to an antibody.
Site-Specific Antibody Modification: Periodate Oxidation of Glycans
This protocol describes the generation of aldehyde groups on the antibody's N-linked glycans for subsequent conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO4)
-
Propylene glycol
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
Procedure:
-
Buffer Exchange: Equilibrate the antibody into the reaction buffer using a desalting column according to the manufacturer's instructions. Adjust the antibody concentration to 5-10 mg/mL.
-
Periodate Oxidation:
-
Prepare a fresh solution of sodium periodate in the reaction buffer. The final concentration of periodate will depend on the desired level of oxidation, but a starting point of 1-10 mM is recommended.[1]
-
Add the sodium periodate solution to the antibody solution.
-
Incubate the reaction mixture in the dark at 4°C for 30-60 minutes. The reaction time can be varied to control the number of aldehyde groups generated.[2]
-
-
Quenching the Reaction:
-
Add propylene glycol to a final concentration of 20 mM to quench the excess periodate.
-
Incubate for 10 minutes at 4°C.
-
-
Purification of Oxidized Antibody:
-
Immediately purify the oxidized antibody from the reaction components using a desalting column equilibrated with conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).
-
Determine the concentration of the purified oxidized antibody using a spectrophotometer at 280 nm.
-
Conjugation of this compound via Oxime Ligation
This protocol details the reaction between the aldehyde-modified antibody and the aminooxy-functionalized drug-linker.
Materials:
-
Oxidized monoclonal antibody
-
This compound
-
Aniline (catalyst)
-
Conjugation buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Conjugation Reaction:
-
In a reaction vessel, add the purified oxidized antibody.
-
Add the this compound solution to the antibody solution to achieve a desired molar excess (e.g., 10-30 fold excess of the drug-linker over the antibody).[3]
-
Add aniline to a final concentration of 10-20 mM to catalyze the reaction.
-
Gently mix and incubate the reaction at room temperature (20-25°C) for 12-24 hours. The reaction can be monitored by LC-MS to determine the optimal reaction time.[1]
-
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a quenching buffer, although purification is typically sufficient.
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug-linker and other reaction components using a suitable chromatography method such as SEC or Protein A affinity chromatography.
-
The purification should be performed using a buffer suitable for the stability of the ADC (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the final concentration of the ADC.
-
Proceed with analytical characterization to determine the drug-to-antibody ratio (DAR) and assess the purity and homogeneity of the conjugate.
-
Data Presentation: Quantitative Analysis
The following table summarizes the expected quantitative data from the conjugation of this compound to an antibody using the described site-specific method. The values are representative of typical outcomes for similar aminooxy-based conjugations.
| Parameter | Typical Value | Method of Analysis |
| Antibody Concentration | 5-10 mg/mL | UV-Vis Spectroscopy (A280) |
| Drug-Linker:Antibody Molar Ratio | 10:1 to 30:1 | N/A (Reaction Input) |
| Average Drug-to-Antibody Ratio (DAR) | 1.8 - 2.2 | HIC-HPLC, LC-MS |
| Conjugation Efficiency | > 90% | HIC-HPLC, LC-MS |
| Purity (Monomer Content) | > 95% | Size Exclusion Chromatography (SEC) |
| Residual Free Drug-Linker | < 1% | Reversed-Phase HPLC (RP-HPLC) |
Experimental Protocols for ADC Characterization
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC separates molecules based on their hydrophobicity. The addition of the hydrophobic MMAF payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
Materials and Equipment:
-
HIC HPLC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95
-
Mobile Phase B: 75% 25 mM Sodium Phosphate, pH 6.95 / 25% Isopropanol
-
ADC sample (at ~1 mg/mL)
Procedure:
-
Sample Preparation: Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a precise measurement of the molecular weight of the intact ADC and its subunits, allowing for the confirmation of successful conjugation and determination of the DAR.
Materials and Equipment:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase or size-exclusion column suitable for protein analysis
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
ADC sample (at ~1 mg/mL)
Procedure:
-
Sample Preparation: Dilute the ADC sample to 0.1-0.5 mg/mL in Mobile Phase A. For subunit analysis, the ADC can be reduced with a reducing agent like DTT to separate the light and heavy chains.
-
LC-MS Method:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the ADC sample.
-
Elute the ADC using a suitable gradient of Mobile Phase B.
-
Acquire mass spectra in the appropriate mass range for the intact ADC or its subunits.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.
-
The mass of the conjugated drug-linker (this compound) can be used to determine the number of conjugated drugs for each species.
-
Calculate the average DAR based on the relative abundance of each species observed in the mass spectrum.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for site-specific conjugation.
Chemical Conjugation Pathway
Caption: Chemical pathway of oxime ligation.
References
- 1. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with PEG4-aminooxy-MMAF
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vivo administration of PEG4-aminooxy-MMAF, a potent anti-tubulin agent frequently utilized as a payload in antibody-drug conjugates (ADCs). The following sections detail recommended solvents, preparation methods, and general guidelines for preclinical in vivo studies.
Recommended Solvents and Formulations
The solubility of this compound is critical for its bioavailability and efficacy in in vivo models. Based on available data, several solvent systems are recommended to achieve concentrations suitable for animal studies. It is crucial to prepare these formulations fresh before each use and to ensure the solution is clear and free of precipitation before administration.[1][2][3] The components should be added sequentially as described.
Table 1: Recommended Solvent Formulations for In Vivo Administration of this compound
| Formulation ID | Composition | Achievable Concentration (mg/mL) |
| 1 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 3.0[2][4] |
| 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 3.0[2][4] |
| 3 | 10% DMSO + 90% Corn Oil | ≥ 2.5[1][4] |
Experimental Protocols
Protocol 1: Preparation of Formulation 1
This protocol describes the preparation of 1 mL of a clear solution of this compound at a concentration of ≥ 3 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Saline (0.9% sodium chloride in sterile water)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 30 mg/mL.[3]
-
In a sterile microcentrifuge tube, add 100 µL of the 30 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween® 80 and mix until the solution is homogeneous and clear.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix gently but thoroughly.
-
Visually inspect the final solution for any precipitation or cloudiness. If necessary, gentle warming or sonication can be used to aid dissolution.[2][3] The final solution should be administered immediately.
Protocol 2: Preparation of Formulation 2
This protocol details the preparation of 1 mL of a clear solution of this compound at a concentration of ≥ 3 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% sodium chloride in sterile water)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO at a concentration of 30 mg/mL.[3]
-
In a sterile microcentrifuge tube, add 100 µL of the 30 mg/mL this compound stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear, homogeneous solution is obtained. Administer immediately.
Protocol 3: In Vivo Administration in Mouse Tumor Models
This protocol provides a general workflow for an in vivo efficacy study of an MMAF-containing ADC in a xenograft mouse model. This workflow can be adapted for studies using this compound conjugated to a targeting antibody.
Animal Models:
-
Immunodeficient mice (e.g., NOD-SCID, NSG) are commonly used for xenograft studies.
-
Cell lines expressing the target antigen of the ADC should be used to establish tumors. For example, HER2-positive cell lines like SKBR3 or BT-474 are used for anti-HER2 ADCs.[4]
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administration: Administer the formulated this compound ADC, typically via intravenous (i.v.) injection into the tail vein. Dosing volume is usually around 100 µL for a 20g mouse.
-
Monitoring: Monitor tumor volume and body weight of the animals regularly (e.g., twice weekly).
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
Data Analysis: Analyze tumor growth inhibition and any observed toxicities.
Table 2: Representative In Vivo Study Parameters for MMAF-ADCs
| Parameter | Example Value/Range | Reference(s) |
| Animal Model | Nude mice, SCID mice | [5] |
| Tumor Model | Subcutaneous xenografts (e.g., LOX, Karpas-299) | [5][6] |
| Dosing Route | Intravenous (i.v.) | [6] |
| Dosing Regimen | Single dose or multiple doses (e.g., every 4 days) | [6] |
| Dose Range | 0.25 - 1.0 mg/kg (MMAE-ADC) | [6] |
| Toxicity Monitoring | Body weight, clinical signs, ocular toxicity, thrombocytopenia | [7][8] |
Mechanism of Action of MMAF
Monomethyl auristatin F (MMAF) is a potent antimitotic agent that functions by inhibiting tubulin polymerization.[9][10][11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[7]
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for a preclinical in vivo efficacy study of an ADC.
Caption: Preclinical in vivo efficacy study workflow for an ADC.
References
- 1. End-to-End One-Pot Preclinical Immunoaffinity-Liquid Chromatography-Tandem Mass Spectrometry Workflow for Simultaneous Quantitation of Total and Conjugated Antibody Levels of Antibody-Drug Conjugates with Protease-Cleavable Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. urncst.com [urncst.com]
- 4. Preparation and In Vitro and In Vivo Characterization of the Tumor-specific Antigen-derived Peptide as a Potential Candidate for Targeting Human Epidermal Growth Factor Receptor 2-positive Breast Carcinomas | Anticancer Research [ar.iiarjournals.org]
- 5. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for PEG4-aminooxy-MMAF ADC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive, step-by-step guide for the synthesis of a PEG4-aminooxy-MMAF Antibody-Drug Conjugate (ADC). The protocol is designed for researchers, scientists, and drug development professionals working on targeted cancer therapies. This guide details the generation of aldehyde functionalities on a monoclonal antibody (mAb), followed by the conjugation of the this compound drug-linker through a stable oxime bond.
The synthesis of a site-specific and stable ADC is crucial for its therapeutic efficacy and safety. The methodology described herein leverages the bioorthogonal oxime ligation chemistry, which provides a stable linkage between the antibody and the cytotoxic payload, Monomethyl Auristatin F (MMAF).[1][2][3] The process begins with the selective oxidation of the carbohydrate moieties present in the Fc region of the antibody to generate aldehyde groups. These aldehydes then serve as specific reaction sites for the aminooxy group of the this compound linker.
This method offers a significant advantage over random conjugation methods, such as those targeting lysine residues, by producing a more homogeneous ADC with a defined drug-to-antibody ratio (DAR).[2][4] The resulting ADC is expected to exhibit improved pharmacokinetics and a better safety profile.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments involved in the synthesis of the this compound ADC.
Antibody Preparation
Prior to initiating the synthesis, it is essential to prepare the monoclonal antibody to ensure it is in a suitable buffer and free from any interfering substances.
-
Materials:
-
Monoclonal antibody (mAb) of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amicon® Ultra centrifugal filter units (or equivalent) for buffer exchange
-
-
Protocol:
-
If the antibody solution contains substances like glycine or Tris, which can interfere with the subsequent reactions, perform a buffer exchange into PBS, pH 7.4.
-
Use an appropriate centrifugal filter unit with a molecular weight cut-off (MWCO) suitable for the antibody (e.g., 30 kDa or 50 kDa).
-
Follow the manufacturer's instructions for the centrifugal filter unit to exchange the buffer.
-
After buffer exchange, determine the final concentration of the antibody using a spectrophotometer at 280 nm.
-
Adjust the antibody concentration to a working concentration, typically in the range of 3-15 mg/mL.[5]
-
Generation of Aldehyde Groups on the Antibody via Periodate Oxidation
This protocol describes the oxidation of the carbohydrate moieties (glycans) in the Fc region of the antibody to generate aldehyde groups. This is a critical step for creating specific conjugation sites.[1][3][5][6]
-
Materials:
-
Prepared monoclonal antibody in PBS, pH 7.4
-
Sodium periodate (NaIO₄)
-
10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5[5]
-
Ethylene glycol
-
Desalting column (e.g., Sephadex® G-25) or centrifugal filter units for purification
-
-
Protocol:
-
Prepare a fresh stock solution of sodium periodate (e.g., 100 mM) in deionized water. Protect the solution from light.
-
To the antibody solution, add 1/10th volume of the 10X Reaction Buffer.
-
Add the sodium periodate stock solution to the antibody mixture to achieve a final concentration in the range of 1-15 mM.[1][5] The optimal concentration may need to be determined empirically for each specific antibody.
-
Incubate the reaction mixture in the dark at room temperature for 10-30 minutes, or on ice for 30-60 minutes.[5][6]
-
To quench the reaction, add ethylene glycol to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.
-
Immediately purify the oxidized antibody from excess periodate and byproducts using a desalting column or by buffer exchange with centrifugal filter units into a suitable buffer for the next step (e.g., PBS, pH 6.5-7.5).[7]
-
Oxime Ligation: Conjugation of this compound to the Oxidized Antibody
This protocol details the conjugation of the aminooxy-functionalized drug-linker to the aldehyde-containing antibody to form a stable oxime bond.[1][5][8]
-
Materials:
-
Protocol:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the oxidized antibody solution. The molar ratio of the drug-linker to the antibody should be optimized, but a starting point is typically a 5 to 20-fold molar excess of the drug-linker.
-
If using a catalyst to accelerate the reaction, a stock solution of aniline in a compatible solvent can be prepared and added to the reaction mixture to a final concentration of 10-100 mM.[9][10][11]
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle shaking, protected from light. The reaction progress can be monitored by analyzing aliquots over time.
-
After the reaction is complete, purify the resulting ADC from the excess drug-linker and other reagents. Size Exclusion Chromatography (SEC) is a commonly used method for this purification.
-
Purification and Characterization of the ADC
Proper purification and characterization are essential to ensure the quality and homogeneity of the synthesized ADC.
-
Purification:
-
Size Exclusion Chromatography (SEC): This is the primary method for separating the high molecular weight ADC from the unreacted low molecular weight drug-linker and other small molecules.[12]
-
Buffer Exchange: After purification, the ADC should be buffer exchanged into a formulation buffer suitable for storage and downstream applications.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR and the distribution of drug-loaded species.[12][13][14][15][16][17]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by MS can provide an accurate determination of the molecular weight of the different drug-loaded species and thus the DAR.[14][16][18]
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of any aggregates or fragments.[12]
-
-
Confirmation of Conjugation Site:
-
Peptide mapping using LC-MS/MS can be performed to confirm that the conjugation has occurred at the intended sites (i.e., the oxidized glycans).
-
-
Data Presentation
The following table summarizes typical quantitative parameters that should be monitored and optimized during the synthesis of a this compound ADC. The values provided are illustrative and may require optimization for specific antibodies and reaction conditions.
| Parameter | Typical Range/Value | Method of Determination | Reference |
| Antibody Oxidation | |||
| NaIO₄ Concentration | 1 - 15 mM | - | [1][5] |
| Reaction Time | 10 - 60 min | - | [5][6] |
| Reaction Temperature | 4 - 25 °C | - | [5][6] |
| Oxime Ligation | |||
| Drug-Linker:Antibody Molar Ratio | 5:1 to 20:1 | - | - |
| Reaction pH | 6.5 - 7.5 | - | [7] |
| Reaction Time | 2 - 24 hours | LC-MS | - |
| ADC Characterization | |||
| Average DAR | 2 - 4 | HIC, MS | [12] |
| Purity (monomer content) | > 95% | SEC | [12] |
| Aggregate Content | < 5% | SEC | [12] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of the this compound ADC.
Caption: Workflow for this compound ADC Synthesis.
Signaling Pathway (Chemical Reaction)
The following diagram illustrates the key chemical reactions involved in the synthesis process: the oxidation of the antibody's glycans and the subsequent oxime ligation with the drug-linker.
Caption: Chemical reactions in ADC synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. biotium.com [biotium.com]
- 6. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - UZ [thermofisher.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. agilent.com [agilent.com]
Application Notes and Protocols: PEG4-aminooxy-MMAF in Breast Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG4-aminooxy-MMAF is a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises the potent anti-mitotic agent Monomethyl Auristatin F (MMAF) connected to a PEG4 (polyethylene glycol) linker that incorporates an aminooxy functional group.[1][2][3][4][5][6][7] This system is engineered for the targeted delivery of MMAF to cancer cells, including those in breast cancer. The aminooxy group facilitates a specific and stable oxime ligation to an antibody that has been engineered to feature a carbonyl group (an aldehyde or ketone), enabling the creation of homogenous ADCs.[8]
The cytotoxic component, MMAF, is a synthetic derivative of the natural product dolastatin 10.[9][10][11][12] It functions by inhibiting tubulin polymerization, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis.[10][12][13] A key characteristic of MMAF is the presence of a charged C-terminal phenylalanine, which reduces its ability to passively cross cell membranes as a free drug.[10][12] This property is advantageous for ADCs, as it minimizes off-target toxicity to healthy cells in the event of premature payload release.
When conjugated to a monoclonal antibody that targets a tumor-associated antigen, such as HER2 in breast cancer, the resulting ADC is designed to bind specifically to the cancer cells. Following binding, the ADC-antigen complex is internalized, and the cytotoxic MMAF payload is released within the cell, leading to targeted cell death.[1][3] This targeted approach aims to enhance the therapeutic window of the cytotoxic agent by increasing its concentration at the tumor site while reducing systemic exposure.
Data Presentation
The following tables summarize the in vitro cytotoxicity of MMAF and a site-specifically conjugated MMAF-ADC on HER2-positive breast cancer cell lines.
| Compound | Cell Line | IC50 (nM) | Citation |
| Free MMAF | SKBR3 | 83 | [9] |
Note: This data is for the free MMAF payload, not conjugated to an antibody via a PEG4-aminooxy linker.
| ADC Construct | Cell Line | IC50 (nM) | Citation |
| Trastuzumab-pAMF-DBCO-PEG-MMAF | SK-BR-3 | 0.3 | [1] |
| Trastuzumab-pAMF-DBCO-PEG-MMAF | NCI-N87 (gastric cancer) | 0.2 | [1] |
| Trastuzumab-pAMF-DBCO-PEG-MMAF | BT-474 | 0.3 | [1] |
| Trastuzumab-pAMF-DBCO-PEG-MMAF | MDA-MB-468 (HER2-negative) | >100 | [1] |
Note: This data is for an ADC created with a DBCO-PEG-MMAF, which is functionally similar to this compound for site-specific conjugation.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prior to opening, bring the vial of this compound to room temperature.
-
Prepare a stock solution of 10 mM this compound in anhydrous DMSO. For example, for a compound with a molecular weight of 923.19 g/mol , dissolve 9.23 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. If necessary, sonicate briefly in a water bath.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. Note that the compound may be unstable in solution, and freshly prepared solutions are recommended.[7][13]
Site-Specific Antibody-Drug Conjugation using this compound
This protocol outlines the general steps for conjugating this compound to an antibody containing a bio-orthogonally introduced carbonyl group.
Materials:
-
Monoclonal antibody (e.g., anti-HER2) with a site-specifically incorporated ketone or aldehyde group
-
This compound stock solution (10 mM in DMSO)
-
Conjugation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 4.6)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Antibody Preparation: Prepare the antibody solution in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Conjugation Reaction:
-
Add the this compound stock solution to the antibody solution to achieve a final molar excess of the drug-linker (e.g., 5-20 fold molar excess over the antibody).
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation, protected from light. The optimal reaction time and temperature should be determined empirically.
-
-
Purification of the ADC:
-
Remove the excess, unconjugated this compound and DMSO by buffer exchange using desalting columns equilibrated with PBS.
-
Alternatively, size-exclusion chromatography (SEC) or tangential flow filtration (TFF) can be used for larger-scale purifications.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC-HPLC).
-
Confirm the integrity of the conjugated antibody by SDS-PAGE.
-
-
Storage: Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
In Vitro Cytotoxicity Assay
This protocol describes a method to determine the in vitro potency of a this compound ADC on breast cancer cell lines.
Materials:
-
HER2-positive breast cancer cell lines (e.g., SKBR3, BT-474)
-
HER2-negative breast cancer cell line (e.g., MDA-MB-231) for specificity testing
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound ADC and unconjugated antibody (as a control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the breast cancer cells.
-
Seed the cells into 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound ADC and the unconjugated antibody control in complete medium. A typical concentration range to test would be from 0.01 pM to 100 nM.
-
Remove the medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.
-
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for MTS).
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (medium only wells).
-
Normalize the data to the vehicle control (untreated cells) to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression curve fit (e.g., four-parameter logistic model).
-
Visualizations
Caption: Mechanism of action of a this compound ADC in a breast cancer cell.
References
- 1. researchgate.net [researchgate.net]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. WO2023170247A1 - Antibody-drug conjugates and their uses - Google Patents [patents.google.com]
- 4. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 5. This compound (Amberstatin; AS-269) | ADC linker | CAS# 1415246-35-3 | InvivoChem [invivochem.com]
- 6. Aminooxy-PEG4-MMAF, 1415246-35-3 | BroadPharm [broadpharm.com]
- 7. europeanreview.org [europeanreview.org]
- 8. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Conjugate Based on Anti-HER2 Diaffibody and Auristatin E Targets HER2-Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application of PEG4-aminooxy-MMAF in Solid Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG4-aminooxy-MMAF is a drug-linker conjugate utilized in the construction of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. It comprises the potent anti-tubulin agent Monomethyl Auristatin F (MMAF) connected to a PEG4 aminooxy linker. This linker facilitates the covalent attachment of MMAF to a monoclonal antibody (mAb) that specifically targets tumor-associated antigens on the surface of cancer cells. The resulting ADC is designed to selectively deliver the cytotoxic payload to tumor tissues, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][2][]
MMAF exerts its cytotoxic effect by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5] The charged C-terminal phenylalanine of MMAF attenuates its ability to cross cell membranes, reducing non-specific toxicity compared to its uncharged counterpart, MMAE.[1][4] This property makes MMAF-based ADCs highly dependent on antibody-mediated internalization for their cytotoxic activity.
These application notes provide an overview of the use of this compound in creating ADCs for solid tumor models, along with detailed protocols for key experimental validations.
Mechanism of Action
The therapeutic strategy of an ADC constructed with this compound involves a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.
-
Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[1][6]
-
Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to lysosomes, where the antibody is degraded by proteases, leading to the release of the MMAF payload.
-
Cytotoxicity: The released MMAF binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis of the cancer cell.[4][]
References
- 1. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. A review of recent advances on single use of antibody-drug conjugates or combination with tumor immunology therapy for gynecologic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escopharma.com [escopharma.com]
Troubleshooting & Optimization
Improving PEG4-aminooxy-MMAF solubility and stability
Welcome to the technical support center for PEG4-aminooxy-MMAF. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this antibody-drug conjugate (ADC) linker payload.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the handling and experimental use of this compound, focusing on solubility and stability.
Solubility Issues
Question 1: My this compound is not dissolving properly in aqueous buffers. What should I do?
Answer:
This compound, like many ADC linker-payloads, has limited aqueous solubility due to the hydrophobic nature of the MMAF payload.[1][2] Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a stock solution in an organic solvent and then dilute it into the desired aqueous medium.
Troubleshooting Workflow for Solubility Issues:
Caption: Troubleshooting workflow for this compound solubility.
Recommended Solvents for Stock Solutions:
| Solvent | Concentration | Notes |
| DMSO | up to 100 mg/mL | May require gentle warming and ultrasonication.[3] Hygroscopic. |
Question 2: I observe precipitation when diluting my DMSO stock solution of this compound into my aqueous buffer. How can I prevent this?
Answer:
This is a common issue known as "crashing out." To prevent this, consider the following strategies:
-
Use of Co-solvents: For in vivo studies, formulations with co-solvents are often necessary. These help to maintain the solubility of the hydrophobic compound in the aqueous environment.
-
pH Adjustment: The solubility of MMAF and its derivatives can be influenced by pH.[4] Ensure the final pH of your solution is compatible with the compound's stability and solubility.
-
Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your aqueous medium.
In Vivo Formulation Examples:
| Formulation Component | Example 1 | Example 2 |
| Stock Solution | This compound in DMSO | This compound in DMSO |
| Co-solvent 1 | PEG300 (40% v/v) | 20% SBE-β-CD in Saline (90% v/v) |
| Co-solvent 2 | Tween-80 (5% v/v) | - |
| Aqueous Phase | Saline (45% v/v) | - |
| Final DMSO Concentration | 10% v/v | 10% v/v |
| Achieved Concentration | ≥ 3 mg/mL | ≥ 3 mg/mL |
Data compiled from multiple sources.[5][6]
Stability Issues
Question 3: How stable is this compound in solution, and what are the best storage practices?
Answer:
This compound is unstable in solution and it is strongly recommended to prepare solutions fresh for each experiment.[3][5][7] If a stock solution must be prepared in advance, it should be stored under the following conditions, though fresh preparation is always optimal.
Stock Solution Storage Recommendations (in DMSO):
| Storage Temperature | Duration | Notes |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Data from GlpBio.[3]
Factors Affecting the Stability of the Final ADC:
The stability of the final antibody-drug conjugate is a critical quality attribute and is influenced by several factors beyond the linker-payload itself.
Caption: Key factors influencing the stability of the final ADC.
Question 4: I am concerned about the stability of the aminooxy linkage. How stable is the oxime bond formed during conjugation?
Answer:
The oxime bond formed from the reaction of an aminooxy group with an aldehyde is significantly more stable than imine or hydrazone bonds, especially under physiological conditions.[8][9][10][11] The reaction is most efficient at a neutral pH (6.5-7.5).[8] While the bond is generally stable, it can be cleaved under acidic conditions.[9]
Relative Stability of Linkages:
| Linkage Type | Relative Stability |
| Imine | Low |
| Hydrazone | Moderate |
| Oxime | High |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Solubilization of this compound for In Vitro Assays
-
Preparation of Stock Solution:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
If dissolution is slow, gently warm the vial to 37°C and vortex or sonicate briefly.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Dilution into Aqueous Buffer:
-
Pre-chill the desired aqueous buffer (e.g., PBS, pH 7.4) on ice.
-
While vigorously vortexing the chilled buffer, add the DMSO stock solution dropwise to achieve the final desired concentration. The final concentration of DMSO should typically be kept below 1% to minimize solvent effects on cells.
-
Use the freshly prepared solution immediately. Do not store the diluted aqueous solution.
-
Protocol 2: General Antibody-Drug Conjugation with this compound
This protocol describes the conjugation of this compound to an antibody that has been engineered to contain an aldehyde group.
Workflow for ADC Conjugation:
References
- 1. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellmosaic.com [cellmosaic.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]
- 10. interchim.fr [interchim.fr]
- 11. precisepeg.com [precisepeg.com]
Technical Support Center: Prevention of PEG4-aminooxy-MMAF ADC Aggregation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEG4-aminooxy-MMAF Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ADC aggregation, ensuring the stability and efficacy of your therapeutic candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for this compound ADCs?
A1: Aggregation of this compound ADCs is a multifaceted issue stemming from both the intrinsic properties of the ADC components and extrinsic environmental factors. The primary drivers include:
-
Hydrophobicity of the MMAF Payload: Monomethyl auristatin F (MMAF) is a hydrophobic molecule. When conjugated to an antibody, it increases the overall hydrophobicity of the ADC, creating hydrophobic patches on the antibody surface. These patches can interact between ADC molecules, leading to self-association and aggregation.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher number of MMAF molecules per antibody (higher DAR) exacerbates the hydrophobicity of the ADC, significantly increasing the propensity for aggregation.[2] ADCs with high DARs have been shown to have reduced stability.[2]
-
Conformational and Colloidal Instability: The conjugation process can induce conformational changes in the antibody, potentially exposing aggregation-prone regions that are normally buried within the protein's structure.[3] This can disrupt the natural protein-protein interaction dynamics and promote aggregation.
-
Manufacturing and Storage Conditions: Several external factors can induce aggregation, including:
-
Unfavorable Buffer Conditions: Suboptimal pH, low or high ionic strength, and the type of buffer salts can all contribute to ADC instability and aggregation.
-
Temperature Stress: Exposure to elevated temperatures can lead to protein unfolding and subsequent aggregation.[2] Freeze-thaw cycles can also be detrimental.[4]
-
Mechanical Stress: Agitation or shaking during transportation or handling can induce aggregation.
-
Light Exposure: Some payloads can be photosensitive, and light exposure may trigger degradation pathways that lead to aggregation.
-
The PEG4 linker is incorporated to counteract the hydrophobicity of MMAF by providing a hydrophilic spacer, which helps to shield the hydrophobic drug from the aqueous environment and reduce non-specific interactions.[5] However, careful optimization of the entire formulation and process is still critical to prevent aggregation.
Troubleshooting Guides
Issue 1: ADC Aggregation Observed During or Immediately After Conjugation
If you are observing aggregation during the aminooxy conjugation reaction or immediately following purification, consider the following troubleshooting steps.
Troubleshooting Workflow: Aggregation During/Post-Conjugation
Caption: Troubleshooting workflow for ADC aggregation during and after conjugation.
Detailed Steps:
-
Optimize Conjugation Reaction pH:
-
Problem: The aminooxy-aldehyde ligation for oxime bond formation is often performed under mildly acidic conditions (pH 4-5) to catalyze the reaction.[6] However, this pH may be close to the isoelectric point (pI) of the antibody, leading to reduced solubility and increased aggregation.
-
Solution: While the optimal pH for oxime ligation can be acidic, it's crucial to balance reaction efficiency with ADC stability. For many antibodies, a pH range of 6.0-7.0 is a good compromise.[7] Consider performing small-scale trials at different pH values (e.g., 5.5, 6.0, 6.5, 7.0) to identify the optimal balance for your specific antibody. The use of catalysts like aniline derivatives can enhance reaction rates at neutral pH, potentially avoiding the need for acidic conditions.[6]
-
-
Control Reaction Temperature:
-
Problem: Elevated temperatures can accelerate the conjugation reaction but may also induce thermal stress on the ADC, leading to unfolding and aggregation.[2]
-
Solution: Perform the conjugation reaction at a controlled, lower temperature, such as 4°C or room temperature (20-25°C). While the reaction may be slower, it will be gentler on the ADC.
-
-
Ensure High-Quality Reagents:
-
Problem: The this compound linker-drug can be unstable in solution.[8] Using degraded or aggregated linker-drug can lead to poorly characterized and aggregated ADCs.
-
Solution: Prepare the this compound solution fresh before each conjugation. If the linker-drug is dissolved in an organic solvent like DMSO, minimize the final concentration of the organic solvent in the reaction mixture, as it can be destabilizing to the antibody.
-
-
Refine Purification Strategy:
-
Problem: Harsh purification conditions can induce aggregation. For example, some chromatography resins can have secondary hydrophobic interactions with the ADC, leading to peak tailing and aggregation.
-
Solution: Utilize a gentle purification method such as size exclusion chromatography (SEC) in a formulation buffer that is known to be stabilizing for your ADC. This will efficiently remove unreacted drug-linker and aggregates formed during the reaction.
-
Issue 2: Aggregation Observed During Formulation and Storage
If your purified ADC is stable initially but aggregates over time during formulation development or storage, the following guidance can help improve its long-term stability.
Troubleshooting Workflow: Formulation and Storage Stability
Caption: Workflow for optimizing ADC formulation and storage stability.
Detailed Steps:
-
Optimize Formulation Buffer and pH:
-
Problem: The pH and buffer species of the final formulation are critical for long-term stability. A pH that is too close to the antibody's pI can lead to aggregation.
-
Solution: Screen a panel of buffers (e.g., histidine, citrate, acetate) across a pH range of 5.0 to 7.0.[4] For many antibodies, a slightly acidic pH (e.g., 6.0-6.5) provides optimal stability.
-
-
Incorporate Stabilizing Excipients:
-
Problem: The inherent hydrophobicity of the MMAF payload can drive aggregation even in an optimized buffer.
-
Solution: Add excipients to the formulation to enhance stability.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (PS80) or Polysorbate 20 (PS20) are highly effective at preventing aggregation by reducing surface tension and binding to hydrophobic patches on the ADC.[9][10] Typical concentrations range from 0.01% to 0.1% (w/v).[11][12]
-
Sugars (Cryo/Lyoprotectants): Sugars like sucrose and trehalose can stabilize the ADC, particularly for frozen or lyophilized formulations.[13] They work by forming a protective hydration shell around the protein. A concentration of sucrose above 5% (w/v) has been shown to be effective in some PEGylated protein formulations.[13]
-
Amino Acids: Certain amino acids, such as arginine and glycine, can also act as stabilizers and reduce aggregation.
-
Table 1: Common Stabilizing Excipients for ADCs
-
| Excipient | Typical Concentration Range | Mechanism of Action | References |
| Polysorbate 80 | 0.01% - 0.1% (w/v) | Reduces surface tension, prevents interfacial stress-induced aggregation. | [9][10][11] |
| Polysorbate 20 | 0.01% - 0.1% (w/v) | Similar to Polysorbate 80, reduces surface-induced aggregation. | [9][10] |
| Sucrose | 5% - 10% (w/v) | Acts as a cryoprotectant and lyoprotectant, stabilizes protein structure. | [13][14] |
| Trehalose | 5% - 10% (w/v) | Similar to sucrose, provides stabilization during freezing and drying. | [13] |
| L-Arginine | 25 - 100 mM | Can suppress aggregation by interacting with the protein surface. | |
| Glycine | 100 - 250 mM | Can act as a bulking agent and stabilizer. |
-
Optimize Storage and Handling Conditions:
-
Problem: Improper storage temperature and handling can lead to aggregation.
-
Solution:
-
Temperature: For liquid formulations, store at the recommended temperature, typically 2-8°C.[4] For long-term storage, freezing at -20°C to -80°C is often necessary.[15] However, it's crucial to use a cryoprotectant like sucrose to prevent aggregation during freeze-thaw cycles.[4][8]
-
Handling: Avoid vigorous shaking or vortexing of the ADC solution. When mixing, use gentle swirling or inversion. Protect the ADC from light, especially if the payload or linker is light-sensitive.[4]
-
-
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
SEC is the standard method for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
Signaling Pathway: SEC Separation Principle
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisionantibody.com [precisionantibody.com]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. orb.binghamton.edu [orb.binghamton.edu]
- 8. cellmosaic.com [cellmosaic.com]
- 9. researchgate.net [researchgate.net]
- 10. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The effect of sucrose hydrolysis on the stability of protein therapeutics during accelerated formulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. susupport.com [susupport.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio with PEG4-aminooxy-MMAF
Welcome to the technical support center for the use of PEG4-aminooxy-MMAF in the development of Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in an ADC?
A1: this compound is a drug-linker conjugate used in the creation of ADCs.[1][2][3][4][5] It consists of the potent anti-mitotic agent MMAF (monomethyl auristatin F) attached to a PEG4 (polyethylene glycol) linker with an aminooxy functional group.[1][4] The MMAF is the cytotoxic payload that kills cancer cells, while the PEG4 linker provides hydrophilicity, which can improve the ADC's stability and reduce aggregation.[4][6] The aminooxy group allows for a specific and stable conjugation to an antibody that has been engineered to contain an aldehyde or ketone group.[7]
Q2: What is the mechanism of action of MMAF?
A2: MMAF is a potent microtubule-targeting agent.[8] It works by inhibiting tubulin polymerization, which is essential for forming the mitotic spindle during cell division.[9] This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[9][10]
Q3: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute for an ADC?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute because it directly influences the efficacy, toxicity, and pharmacokinetics of an ADC.[7][11] A low DAR may result in reduced potency, while a high DAR can lead to faster clearance from circulation, increased aggregation, and higher off-target toxicity.[7][11][12][13][14] Therefore, optimizing the DAR is essential to achieve the desired therapeutic window.[12][15] Generally, a DAR of 3.5-4 is considered optimal for many ADCs.[11]
Q4: What are the common methods for determining the DAR of an ADC?
A4: Several analytical techniques are used to determine the DAR of an ADC. Common methods include:
-
UV/Vis Spectroscopy: This is a simple and convenient method for determining the average DAR in a purified ADC sample.[16][] However, it is not suitable for complex biological samples like plasma or serum.[16]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated drugs, providing information on the distribution of DAR values.[16][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can determine the exact mass of the different ADC species, allowing for the calculation of the DAR and providing information on the distribution of drug-conjugated antibodies.[][18]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to monitor the conjugation reaction and determine the DAR.[19]
Troubleshooting Guide
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Solution |
| Inefficient antibody modification (aldehyde/ketone formation) | - Ensure complete oxidation of the carbohydrate moieties on the antibody. Optimize the concentration of the oxidizing agent (e.g., sodium periodate) and reaction time. - Verify the pH of the reaction buffer; it should be optimal for the oxidation reaction. |
| Suboptimal conjugation reaction conditions | - Increase the molar ratio of this compound to the antibody. A molar ratio of 6:1 or higher may be necessary for complete conjugation.[19] - Optimize the pH of the conjugation buffer. Oxime ligation is most efficient at a slightly acidic pH (typically around 4.5-6.5). - Extend the reaction time to allow for complete conjugation. |
| Instability of this compound | - this compound solutions can be unstable and should be freshly prepared before use.[1][3][20][21] - Store the solid compound protected from light.[20] |
| Inaccurate quantification of reactants | - Accurately determine the concentration of both the antibody and the this compound solution before starting the conjugation reaction. |
Issue 2: High Drug-to-Antibody Ratio (DAR) and Aggregation
| Potential Cause | Recommended Solution |
| Excessive antibody modification | - Reduce the concentration of the oxidizing agent or shorten the reaction time during the antibody modification step to control the number of available conjugation sites. |
| High molar excess of this compound | - Decrease the molar ratio of the drug-linker to the antibody in the conjugation reaction. |
| Hydrophobic interactions leading to aggregation | - The PEG4 linker is designed to be hydrophilic to reduce aggregation.[6] However, at very high DARs, the hydrophobicity of the MMAF payload can still contribute to aggregation.[13] - Perform a buffer exchange after conjugation into a formulation buffer that minimizes aggregation. - Analyze the final product using size exclusion chromatography (SEC) to quantify the amount of aggregate. |
Issue 3: Inconsistent DAR between batches
| Potential Cause | Recommended Solution |
| Variability in raw materials | - Ensure consistent quality of the antibody and this compound between batches. |
| Inconsistent reaction parameters | - Strictly control all reaction parameters, including concentrations, molar ratios, pH, temperature, and reaction times for both the antibody modification and conjugation steps. |
| Differences in purification methods | - Standardize the purification protocol after conjugation to ensure consistent removal of unconjugated drug-linker and other reactants. |
Experimental Protocols
1. General Protocol for Antibody Modification (Generation of Aldehyde Groups)
This protocol is a general guideline and should be optimized for your specific antibody.
-
Buffer Exchange: Prepare the antibody in an appropriate reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Oxidation: Add a freshly prepared solution of sodium periodate to the antibody solution. The final concentration of sodium periodate should be optimized (typically in the range of 1-10 mM).
-
Incubation: Incubate the reaction mixture in the dark at 4°C for a specified time (e.g., 1-2 hours).
-
Quenching: Quench the reaction by adding an excess of a quenching agent, such as glycerol or ethylene glycol.
-
Purification: Remove the excess oxidizing agent and byproducts by buffer exchange or dialysis into the conjugation buffer.
2. General Protocol for Conjugation of this compound to Modified Antibody
-
Preparation of Reactants:
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the modified antibody solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified duration (e.g., 12-24 hours).
-
-
Purification:
-
Purify the resulting ADC to remove unconjugated this compound and other reaction components. This can be achieved using methods such as size exclusion chromatography (SEC), protein A affinity chromatography, or tangential flow filtration.
-
-
Characterization:
-
Characterize the purified ADC to determine the DAR, purity, and extent of aggregation using appropriate analytical methods (e.g., HIC, LC-MS, SEC).
-
Data Presentation
Table 1: Impact of DAR on ADC Properties (Illustrative Data)
| Drug-to-Antibody Ratio (DAR) | In Vitro Potency (IC50) | In Vivo Efficacy | Pharmacokinetics (Clearance) | Toxicity |
| 2 | Lower | Moderate | Slower | Lower |
| 4 | High | High | Moderate | Moderate |
| 6 | High | High | Faster | Higher |
| 8 | Very High | Potentially Reduced | Rapid | High |
| >9 | Variable | Decreased | Very Rapid | Very High |
This table summarizes general trends observed in literature.[9][11][12][14] Actual results will vary depending on the antibody, target antigen, and tumor model.
Visualizations
Caption: Experimental workflow for the preparation and analysis of an ADC using this compound.
Caption: Mechanism of action of MMAF leading to apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Aminooxy-PEG4-MMAF, 1415246-35-3 | BroadPharm [broadpharm.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. adcreview.com [adcreview.com]
- 7. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. adcreview.com [adcreview.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 16. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound (Amberstatin; AS-269) | ADC linker | CAS# 1415246-35-3 | InvivoChem [invivochem.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
PEG4-aminooxy-MMAF storage conditions and light sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and stability of PEG4-aminooxy-MMAF.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C and protected from light. Following these conditions, the product is expected to be stable for up to three years.[1] For shorter durations, storage at 4°C is acceptable for up to two years.[1]
Q2: How should I store this compound once it is in solution?
A2: this compound is unstable in solution, and it is strongly recommended to use freshly prepared solutions for optimal results.[1][2][3][4][5] If a stock solution must be prepared and stored, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1][2]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is light-sensitive. It is crucial to protect the compound from light during both storage and handling to prevent photodegradation.[1][3][4][5]
Q4: What is the stability of the MMAF payload and the aminooxy linker individually?
A4: The MMAF (monomethyl auristatin F) payload is a highly stable molecule, showing no signs of degradation in plasma or human liver lysosomal extracts.[6][7] The aminooxy group, however, is reactive and sensitive, making the linker component susceptible to degradation, particularly before conjugation.[8] The oxime bond formed upon conjugation with an aldehyde or ketone is significantly more stable than imine or hydrazone bonds.[9]
Q5: What are the optimal pH conditions for working with the aminooxy linker?
A5: The aminooxy group reacts most efficiently with carbonyls (aldehydes and ketones) under neutral to slightly acidic conditions, typically in a pH range of 6.5 to 7.5.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of ADC Potency | Degradation of the this compound linker-payload prior to or during conjugation. | Ensure proper storage of the solid compound at -20°C and protected from light. Prepare solutions fresh and use them immediately. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inconsistent Conjugation Efficiency | Instability of the aminooxy group in the reaction buffer. | Optimize the pH of the conjugation reaction to be within the 6.5-7.5 range for maximal aminooxy reactivity. Ensure the absence of strong nucleophiles that could compete with the desired reaction. |
| Observation of Degradation Products in Analysis | Exposure to light or elevated temperatures during experimental procedures. | Conduct all experimental steps under low-light conditions or using amber-colored tubes. Maintain samples on ice or at controlled room temperature as appropriate for the specific step. |
| Precipitation of the Compound in Solution | Poor solubility in the chosen solvent or exceeding the solubility limit. | To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath.[2] Ensure the use of high-quality, anhydrous solvents, as moisture can affect solubility and stability. |
Quantitative Stability Data
The following tables summarize representative stability data for MMAF-containing ADCs and aminooxy linkers under various stress conditions. This data is intended to provide a general understanding of the stability profile. Actual stability will depend on the specific antibody-drug conjugate and formulation.
Table 1: Representative Temperature Stability of MMAF-ADC in Solution
| Temperature | Duration | Degradation (%) | Primary Degradants |
| 4°C | 4 weeks | < 2% | Aggregates, Fragments |
| 25°C (Room Temp) | 1 week | 5 - 10% | Aggregates, Fragments, Oxidized forms |
| 40°C | 1 week | 15 - 25% | Aggregates, Fragments, Oxidized forms |
Note: This is representative data for a typical MMAF-ADC and may not directly reflect the stability of unconjugated this compound.
Table 2: Representative Photostability of MMAF-ADC in Solution (ICH Q1B Guidelines)
| Light Condition | Exposure | Degradation (%) | Primary Degradants |
| Cool White Fluorescent | 1.2 million lux hours | 5 - 15% | Oxidized forms, Aggregates |
| Near UV | 200 watt hours/m² | 10 - 20% | Oxidized forms, Aggregates, Fragments |
Note: This is representative data for a typical MMAF-ADC and may not directly reflect the photostability of unconjugated this compound.
Table 3: Representative pH Stability of Aminooxy Linker (Unconjugated) in Aqueous Solution
| pH | Temperature | Duration | Degradation (%) |
| 3 | 25°C | 24 hours | 10 - 20% |
| 5 | 25°C | 24 hours | 5 - 10% |
| 7.4 | 25°C | 24 hours | < 5% |
| 9 | 25°C | 24 hours | 15 - 25% |
Note: This is representative data for a typical aminooxy-PEG linker and may not directly reflect the stability of this compound.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study (Temperature Stress)
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in a relevant aqueous buffer (e.g., PBS pH 7.4).
-
Aliquot the solution into multiple vials.
-
Expose the vials to a range of temperatures (e.g., 4°C, 25°C, 40°C) for a defined period (e.g., 1, 2, and 4 weeks).
-
At each time point, retrieve a vial from each temperature condition and quench any further degradation by freezing at -80°C.
-
Analyze the samples by a stability-indicating method, such as RP-HPLC or LC-MS, to quantify the remaining parent compound and identify any degradation products.
Protocol 2: General Procedure for Photostability Study (ICH Q1B)
-
Prepare a solution of this compound as described in Protocol 1.
-
Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Include a dark control sample wrapped in aluminum foil to protect it from light.
-
After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating analytical method to assess the extent of photodegradation.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Payload-dependent photostability of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 7. "Negative" Impact: The Role of Payload Charge in the Physicochemical Stability of Auristatin Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminooxy PEG [nanocs.net]
- 9. Aminooxy PEG, PEG Derivatives, PEGylation Reagents - Biochempeg [biochempeg.com]
Why is my PEG4-aminooxy-MMAF solution unstable?
Welcome to the technical support center for PEG4-aminooxy-MMAF. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be unstable. Is this expected?
A1: Yes, it is a known characteristic of this compound that it is unstable in solution.[1][2][3][4] It is strongly recommended to prepare solutions fresh for each use to ensure the integrity of the compound and the reliability of your experimental results.[1][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder should be stored at -20°C and protected from light.[1][2][4] When stored as a solid under these conditions, it can be stable for up to three years. However, once in solution, its stability decreases significantly. Stock solutions in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month and should be aliquoted to avoid repeated freeze-thaw cycles.[2][4]
Q3: What is the best solvent to dissolve this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is highly soluble in DMSO, often up to 100 mg/mL, though ultrasonic treatment may be needed to fully dissolve the compound.[1] For in vivo studies, co-solvent systems are typically required.
Q4: What could be causing precipitation or cloudiness in my solution?
A4: Precipitation or cloudiness can occur for several reasons:
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Inherent Instability: As the molecule is unstable in solution, degradation products may be less soluble.
-
Solvent Choice: Using a solvent in which this compound has poor solubility can lead to precipitation.
-
Low Temperature: Storing solutions at low temperatures (e.g., 4°C) can sometimes cause less soluble compounds to precipitate out of solution.
-
Improper Preparation: Not ensuring the compound is fully dissolved initially can lead to subsequent precipitation. Gentle warming to 37°C and ultrasonication can aid dissolution.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results (e.g., loss of cytotoxic activity) | Degradation of this compound in solution. | Always prepare solutions fresh before each experiment.[1][3][4] Avoid storing the compound in solution for extended periods. If a stock solution must be made, aliquot it into single-use volumes and store at -80°C for no longer than one month.[2][4] |
| Difficulty dissolving the compound | Insufficient solvent volume or inadequate mixing. | Use the recommended solvent, DMSO, at an appropriate concentration.[1] Employing an ultrasonic bath can aid in dissolution.[1][2] For difficult-to-dissolve solids, gentle warming to 37°C may also be effective.[2] |
| Precipitate forms when preparing aqueous dilutions for in vitro assays | The hydrophobicity of the MMAF payload can lead to poor aqueous solubility. | When diluting from a DMSO stock solution into an aqueous buffer, do so gradually while vortexing to avoid localized high concentrations that can precipitate. Consider the use of a small percentage of a biocompatible surfactant like Tween-80 in your final assay medium, if your experimental design allows. |
| Low conjugation efficiency to an antibody | Impure or improperly handled this compound. Degradation of the aminooxy functional group. Suboptimal reaction conditions (pH, buffer components). | Ensure the this compound solid is stored correctly at -20°C and protected from light.[1][2][4] Prepare the solution immediately before the conjugation reaction. Optimize the pH of the reaction buffer (typically pH 4-6 for oxime ligation). Avoid buffers containing primary amines (e.g., Tris) that can compete with the reaction. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a suitable microcentrifuge tube. The molecular weight of this compound is 923.19 g/mol .[1]
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 108.3 µL of DMSO.
-
Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1]
-
Storage: If not for immediate use, aliquot the stock solution into single-use volumes and store at -80°C for up to one month.[2][4]
Preparation of an In Vivo Formulation
For in vivo experiments, a co-solvent system is often necessary to maintain solubility upon injection. The following is a common formulation:
-
Initial Dissolution: Prepare a concentrated stock solution in DMSO (e.g., 30 mg/mL).
-
Co-solvent Addition: In a separate sterile tube, combine the required volumes of PEG300 and Tween-80. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Mixing: Add the DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Final Dilution: Add the saline to the mixture slowly while vortexing to reach the final desired concentration and volume. The final solution should be clear.
-
Administration: Use the freshly prepared formulation on the same day.[3]
Visual Guides
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
References
Technical Support Center: Overcoming Resistance to MMAF in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethyl Auristatin F (MMAF) and antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the development and circumvention of resistance to MMAF in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is MMAF and how does it work?
Monomethyl Auristatin F (MMAF) is a potent synthetic antimitotic agent derived from dolastatin 10.[1][2] It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[][4] Due to its high cytotoxicity, MMAF is primarily used as a payload in ADCs, which deliver the drug specifically to cancer cells expressing a target antigen.[2][5] Unlike its analog MMAE, MMAF has a charged C-terminal phenylalanine, which limits its cell permeability, potentially reducing off-target toxicity.[2][5]
Q2: What are the primary mechanisms of acquired resistance to MMAF-based ADCs?
Cancer cells can develop resistance to MMAF-based ADCs through several mechanisms:
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Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Multidrug Resistance Protein 1 (MRP1/ABCC1), is a major driver of resistance.[6][7][8] These pumps actively transport the cytotoxic payload out of the cell, reducing its intracellular concentration.[9][10]
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Target Antigen Downregulation: Reduced expression or loss of the target antigen on the cancer cell surface prevents the ADC from binding and being internalized, thus limiting the delivery of MMAF.[1][6]
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Altered ADC Trafficking and Lysosomal Processing: Resistance can arise from impaired internalization of the ADC, or changes in the endosomal-lysosomal pathway that prevent the efficient release of the MMAF payload within the cell.[6][11] For instance, some resistant cells show colocalization of ADCs with caveolin-1 instead of lysosomes.[6]
-
Payload Inactivation or Target Alteration: Although less commonly reported for auristatins compared to other payloads, mutations in tubulin or alterations in apoptotic pathways could theoretically contribute to resistance.[12]
Q3: My cancer cell line has become resistant to an MMAF-ADC. How can I determine the mechanism of resistance?
To investigate the mechanism of resistance in your cell line, consider the following experimental approaches:
-
Assess Target Antigen Expression: Use flow cytometry or western blotting to compare the surface and total expression of the target antigen in your resistant cell line versus the parental, sensitive cell line.
-
Evaluate Drug Efflux Pump Expression and Function:
-
Expression: Use qRT-PCR and western blotting to measure the mRNA and protein levels of key ABC transporters like ABCB1 (MDR1) and ABCC1 (MRP1).[6]
-
Function: Perform a rhodamine 123 or calcein-AM efflux assay. Increased efflux of these fluorescent substrates, which can be blocked by specific inhibitors like verapamil or cyclosporin A for MDR1, indicates functional pump activity.
-
-
Determine Cross-Resistance Profile: Test the sensitivity of your resistant cells to the unconjugated MMAF payload, as well as other chemotherapeutic agents that are known substrates for different efflux pumps.[12] Sensitivity to the free payload but resistance to the ADC may suggest issues with ADC processing or trafficking.[6]
-
Analyze ADC Internalization and Trafficking: Use fluorescently labeled ADCs and confocal microscopy to visualize their uptake and subcellular localization in resistant versus parental cells.[6]
Troubleshooting Guides
Problem 1: Significant decrease in potency (high IC50) of my MMAF-ADC in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Upregulation of ABC transporters (e.g., MDR1, MRP1) | 1. Perform qRT-PCR and Western blot for ABCB1 and ABCC1. 2. Conduct a functional efflux assay (e.g., rhodamine 123). 3. Test for reversal of resistance by co-incubating with an efflux pump inhibitor (e.g., verapamil, cyclosporin A). |
| Downregulation or loss of target antigen | 1. Quantify surface antigen expression via flow cytometry. 2. Assess total antigen protein levels by Western blot. 3. Check for mutations in the antigen gene that might affect antibody binding. |
| Impaired ADC internalization or processing | 1. Visualize ADC uptake and localization using a fluorescently labeled ADC and confocal microscopy. 2. Compare the lysosomal co-localization of the ADC in sensitive vs. resistant cells. |
Problem 2: My in vivo xenograft model is showing resistance to the MMAF-ADC, but the cells cultured ex vivo remain sensitive.
| Possible Cause | Troubleshooting Steps |
| Tumor Microenvironment (TME) Factors | 1. The resistance may be non-cell-autonomous and mediated by the TME.[13] 2. Analyze the TME of resistant tumors for changes in stromal components, extracellular matrix, or immunosuppressive cells. |
| Transient in vivo Resistance | 1. Resistance observed in vivo may not always be a stable, cell-intrinsic phenotype.[8][13] 2. Re-implant the ex vivo cultured cells into new mice and re-challenge with the ADC to confirm if resistance re-emerges. |
Data on Acquired Resistance to Auristatin-Based ADCs
The following table summarizes data from preclinical studies on the development of resistance to auristatin-based ADCs.
| Cell Line Model | ADC Used | Fold Resistance | Primary Mechanism of Resistance | Reference |
| Karpas-299 (ALCL) | Brentuximab Vedotin (anti-CD30-vc-MMAE) | >1,000-fold | Downregulation of CD30 antigen | [6] |
| Karpas-299 (ALCL) | Brentuximab Vedotin (anti-CD30-vc-MMAE) | >1,000-fold | Upregulation of MDR1 (ABCB1) | [6] |
| 361-TM (Breast Cancer) | Trastuzumab-Maytansinoid ADC (TM-ADC) | ~250-fold | Upregulation of MRP1 (ABCC1) | [12] |
| JIMT1-TM (Breast Cancer) | Trastuzumab-Maytansinoid ADC (TM-ADC) | 16-fold | Decreased Her2 antigen expression | [12] |
| NHL-derived cell lines | Anti-CD22-vc-MMAE & Anti-CD79b-vc-MMAE | Not specified | Upregulation of MDR1 (ABCB1) | [7] |
Experimental Protocols
Protocol 1: Generation of an MMAF-ADC Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to an MMAF-based ADC through continuous exposure.
-
Determine the Initial Dosing:
-
Perform a standard cytotoxicity assay (e.g., CellTiter-Glo®) to determine the IC50 of the MMAF-ADC in the parental cell line.
-
The initial treatment concentration should be at or slightly below the IC50 value.[6]
-
-
Continuous Drug Exposure:
-
Culture the parental cells in standard growth medium supplemented with the initial concentration of the MMAF-ADC.
-
Maintain the cells in continuous culture, replacing the medium with fresh, drug-containing medium every 3-4 days.
-
-
Dose Escalation:
-
Once the cells show signs of recovery and stable proliferation at the current drug concentration, gradually increase the concentration of the MMAF-ADC. The dose can be increased by a factor of 1.5 to 2.
-
Continue this process of stepwise dose escalation as the cells adapt and become resistant.[6]
-
-
Isolation of Resistant Population:
-
After several months of continuous culture and dose escalation (e.g., 3-6 months), a resistant population should emerge that can proliferate in the presence of a high concentration of the ADC (e.g., >100-fold the initial IC50).
-
At this point, you can isolate single-cell clones to ensure a homogenous resistant population for further characterization.
-
-
Characterization and Banking:
-
Confirm the degree of resistance by performing a cytotoxicity assay and comparing the IC50 of the resistant line to the parental line.
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
Periodically re-evaluate the resistance phenotype, as it can sometimes diminish in the absence of drug pressure.[6]
-
Visualizations
Caption: Key mechanisms of resistance to MMAF-based ADCs in cancer cells.
Caption: A logical workflow for troubleshooting MMAF-ADC resistance.
References
- 1. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. costunolide.com [costunolide.com]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Novel Anti-CD22 Anthracycline-Based Antibody-Drug Conjugate (ADC) That Overcomes Resistance to Auristatin-Based ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Structure and function of efflux pumps that confer resistance to drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. adcreview.com [adcreview.com]
- 13. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PEG4-aminooxy-MMAF Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying PEG4-aminooxy-MMAF to achieve better pharmacokinetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key components?
A1: this compound is a drug-linker conjugate used in the creation of antibody-drug conjugates (ADCs). It consists of three main parts:
-
MMAF (Monomethyl Auristatin F): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3][4][5]
-
PEG4: A polyethylene glycol spacer with four repeating ethylene glycol units. This hydrophilic spacer is intended to improve the solubility and pharmacokinetic properties of the ADC.[]
-
Aminooxy group: A reactive functional group that allows for site-specific conjugation to an antibody, typically through an engineered aldehyde or ketone group, forming a stable oxime bond.[7][8][9][10][11][12][13][14][15]
Q2: What are the main pharmacokinetic challenges associated with MMAF-based ADCs?
A2: While highly potent, MMAF-based ADCs can face several pharmacokinetic challenges:
-
Hydrophobicity: The cytotoxic payload can increase the overall hydrophobicity of the ADC, leading to faster clearance and aggregation.[16]
-
High Drug-to-Antibody Ratio (DAR): A high DAR can negatively impact pharmacokinetics, leading to rapid clearance from circulation.[]
-
Off-target toxicity: Premature release of the payload or non-specific uptake of the ADC can lead to toxicity in healthy tissues.[13]
-
Linker Stability: The stability of the linker is crucial. While this compound utilizes a non-cleavable linker for enhanced plasma stability, the overall ADC construct must be carefully designed to ensure it remains intact until it reaches the target cell.[17][18][19][20][21]
Q3: How does modifying the PEG linker length potentially improve pharmacokinetics?
A3: Modifying the length of the PEG linker can significantly impact the pharmacokinetic profile of an ADC. Longer PEG chains can:
-
Increase Hydrophilicity: This can reduce aggregation and improve solubility.[16]
-
Prolong Half-life: The hydrophilic shield provided by the PEG linker can reduce clearance, leading to a longer circulation time.[16]
-
Improve Tumor Accumulation: By extending the circulation time, the ADC has a greater opportunity to accumulate in the tumor tissue.
It is important to note that there may be a threshold beyond which increasing PEG length does not provide additional pharmacokinetic benefits.[16]
Troubleshooting Guides
ADC Conjugation and Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Conjugation Yield | Suboptimal reaction conditions (pH, temperature, time). Impure antibody or drug-linker. Incompatible buffer components (e.g., primary amines like Tris). | Optimize reaction pH (oxime ligation is often more efficient at slightly acidic pH, around 4.5-6.5).[11][12][14] Ensure high purity of the antibody (>95%) and drug-linker. Perform buffer exchange to remove interfering substances.[22] |
| ADC Aggregation | High DAR leading to increased hydrophobicity. Unfavorable buffer conditions (salt concentration, pH). Presence of organic solvents from the drug-linker stock. | Optimize the DAR; a lower DAR may reduce aggregation. Screen different buffer formulations for storage and conjugation. Minimize the amount of organic solvent in the final reaction mixture. Consider using PEGylated linkers with longer PEG chains to increase hydrophilicity. |
| Inconsistent DAR | Variability in reaction conditions. Inaccurate quantification of reactants. Heterogeneity of the starting antibody. | Tightly control all reaction parameters. Use precise methods for quantifying antibody and drug-linker concentrations. Characterize the antibody for any pre-existing modifications. |
| Difficulty in Purifying the ADC | Aggregates co-eluting with the desired ADC. Free drug-linker not fully removed. | Use size exclusion chromatography (SEC) to remove aggregates. Employ hydrophobic interaction chromatography (HIC) to separate based on DAR and remove excess free drug-linker. Tangential flow filtration (TFF) can also be effective for removing small molecule impurities. |
Pharmacokinetic Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid ADC Clearance in vivo | High DAR. ADC aggregation. Immunogenicity of the ADC. Instability of the conjugate. | Characterize the DAR and aggregation state of the injected ADC. Consider reducing the DAR or modifying the linker to improve hydrophilicity. Evaluate for anti-drug antibodies (ADAs). Assess the in vitro plasma stability of the ADC. |
| Discrepancy between in vitro and in vivo Stability | In vitro assay does not fully mimic the in vivo environment. Species-specific differences in plasma enzymes or other factors. | Use whole blood or plasma from multiple species for in vitro stability assays.[22] Be cautious when extrapolating in vitro data to in vivo performance. |
| Poor Tumor Penetration | Large size of the ADC. High affinity leading to a "binding site barrier" effect. | Consider using smaller antibody fragments. Optimize the binding affinity of the antibody. |
| Variability in Pharmacokinetic Data | Inconsistent dosing or sampling. Issues with the bioanalytical method. Inter-animal variability. | Refine the animal handling and experimental procedures. Validate the bioanalytical assays for accuracy and precision. Increase the number of animals per group to improve statistical power. |
Data Presentation
| ADC Construct | Linker Type | Payload | DAR | Clearance (mL/day/kg) | Half-life (days) | Species | Reference |
| Trastuzumab-vc-MMAE | Cleavable | MMAE | ~4 | - | - | Mice | [23] |
| ADC-PSAR0 | Cleavable | - | - | 37.6 | - | Mice | [24] |
| ADC-PSAR12 | PEGylated (Polysarcosine) | - | - | 15.8 | - | Mice | [24] |
| ARX788 | Non-cleavable (with non-natural amino acid) | MMAF | 2 | - | 12.5 | Mice | [25] |
| T-DM1 | Non-cleavable | DM1 | ~3.5 | - | 5.7 | Mice | [25] |
| RS7-DL11 | PEG24-modified dipeptide | MMAE | 4 or 8 | Slower clearance observed | Prolonged | - | [16] |
Note: The data presented are from different studies and are not a direct head-to-head comparison. The specific antibody, conjugation site, and experimental conditions will significantly influence the pharmacokinetic parameters.
Experimental Protocols
Protocol 1: General Procedure for In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for evaluating the pharmacokinetics of a modified this compound ADC in mice.
1. Animal Model:
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Use an appropriate mouse strain (e.g., BALB/c or immunodeficient mice for tumor xenograft models).
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Acclimate animals for at least one week before the study.
2. ADC Administration:
-
Administer the ADC intravenously (IV) via the tail vein at a predetermined dose (e.g., 3 mg/kg).[24]
-
Include a vehicle control group.
3. Sample Collection:
-
Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 7 days, 14 days) via retro-orbital or saphenous vein bleeding.
-
Process blood to obtain plasma and store at -80°C until analysis.
4. Bioanalysis:
-
Quantify the concentration of total antibody and/or ADC in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS) method.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) with software such as WinNonlin to calculate key pharmacokinetic parameters, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Area under the curve (AUC)
-
Protocol 2: Synthesis of a Modified Aminooxy-PEG-MMAF Linker
This protocol provides a representative, conceptual outline for the synthesis of a custom aminooxy-PEG-MMAF linker. This is a complex multi-step synthesis that should be performed by experienced medicinal chemists in a well-equipped laboratory.
Step 1: Synthesis of an Amine-PEG-OH Linker with Desired Length
-
Start with a commercially available PEG diol of the desired length (e.g., PEG8, PEG12).
-
Protect one hydroxyl group with a suitable protecting group (e.g., trityl or silyl ether).
-
Activate the other hydroxyl group (e.g., as a tosylate or mesylate).
-
Displace the activated hydroxyl with an amine source (e.g., sodium azide followed by reduction, or direct displacement with a protected amine).
-
Deprotect the hydroxyl group.
Step 2: Coupling of MMAF to the PEG Linker
-
Activate the carboxylic acid of MMAF using a standard peptide coupling reagent (e.g., HATU, HOBt).
-
React the activated MMAF with the amine-PEG-OH linker to form an amide bond.
Step 3: Introduction of the Aminooxy Functionality
-
Activate the terminal hydroxyl group of the MMAF-PEG-OH conjugate.
-
Displace the activated hydroxyl with a protected aminooxy reagent (e.g., N-hydroxyphthalimide).
-
Deprotect the aminooxy group (e.g., using hydrazine) to yield the final aminooxy-PEG-MMAF drug-linker.
Step 4: Purification and Characterization
-
Purify the final product at each step using appropriate chromatographic techniques (e.g., flash chromatography or HPLC).
-
Characterize the structure and purity of the final drug-linker using LC-MS and NMR.
Mandatory Visualizations
MMAF Mechanism of Action
Caption: Mechanism of action of a non-cleavable MMAF ADC.
Experimental Workflow for Pharmacokinetic Evaluation
References
- 1. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of auristatin PHE on microtubule integrity and nuclear localization in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Aminooxy-PEG2-alcohol | ADC Linker | DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 12. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. dovepress.com [dovepress.com]
- 16. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 20. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 21. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 22. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 23. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
In Vivo Stability of ADC Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell. This guide provides an objective comparison of the in vivo stability of different ADC linkers, supported by experimental data, to aid researchers in the rational design of next-generation ADCs.
Key Determinants of ADC Stability
The in vivo stability of an ADC is primarily governed by the chemical nature of its linker. Linkers are broadly categorized into two main classes: cleavable and non-cleavable.
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers. Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).
-
pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).
-
Redox-sensitive: Responding to the higher intracellular concentrations of reducing agents like glutathione (e.g., disulfide linkers).
-
-
Non-cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload. This mechanism generally leads to higher stability in circulation.[1][2]
Comparative In Vivo Stability Data
The following tables summarize quantitative data from various studies comparing the in vivo stability of different ADC linkers.
| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma. | [3] |
| Monocleavage (Vedotin, Val-Cit) | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma. | [3] |
| OHPAS (Ortho Hydroxy-Protected Aryl Sulfate) | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies. | [4] |
| VC-PABC (Val-Cit-p-aminobenzyloxycarbonyl) | ITC6104RO | Mouse | Unstable in in vivo pharmacokinetic studies due to susceptibility to mouse carboxylesterase 1c (Ces1c).[4] | [4] |
| CX (Triglycyl Peptide) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) of 9.9 days, comparable to the non-cleavable SMCC linker.[5] | [5] |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) (Non-cleavable) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) of 10.4 days.[5] | [5] |
| EVCit (Glutamic acid–valine–citrulline) | anti-HER2-MMAF | Mouse | Showed almost no linker cleavage after 14-day incubation in mouse plasma.[2][6] | [2][6] |
| VCit (Valine-citrulline) | anti-HER2-MMAF | Mouse | Lost >95% of the conjugated payload after 14-day incubation in mouse plasma.[2] | [2] |
| SVCit (Serine-valine-citrulline) | anti-HER2-MMAF | Mouse | Lost ~70% of the conjugated payload after 14-day incubation in mouse plasma.[2] | [2] |
| Val-Cit Dipeptide | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days). | [7] |
| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days). | [7] |
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of ADC stability in vivo is crucial. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
ELISA-Based Quantification of Intact ADC
This method is used to measure the concentration of the antibody-conjugated drug over time in plasma samples.
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).
-
Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.
-
Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and wash.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload. Incubate and wash.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a detectable signal.
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample. A standard curve is used to quantify the concentration.
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate the proteins, including the ADC and other plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system. The free payload is separated from other small molecules in the sample based on its physicochemical properties as it passes through a chromatography column.
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive quantification of the free payload.
-
Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.
Visualizing ADC Mechanisms and Workflows
ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
In Vivo Stability Experimental Workflow
Caption: Workflow for assessing the in vivo stability of ADCs.
Comparison of Linker Cleavage Mechanisms
Caption: Cleavage mechanisms for different types of ADC linkers.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ADC Pharmacokinetic Study - Creative Diagnostics [qbd.creative-diagnostics.com]
PEG4 Linker: A Superior Scaffold for Advanced Bioconjugation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is paramount. The linker not only connects the targeting moiety to the payload but also critically influences the overall physicochemical properties, pharmacokinetics, and efficacy of the conjugate. Among the various linker technologies, discrete Polyethylene Glycol (PEG) linkers have gained prominence for their ability to enhance solubility, stability, and biocompatibility. This guide provides an objective comparison of the PEG4 linker with other PEGylated alternatives, supported by available experimental data, to assist researchers in making informed decisions for their drug development programs.
The Advantage of Discreteness: PEG4 vs. Polydisperse PEGs
A key advantage of the PEG4 linker lies in its discrete nature. Unlike traditional polydisperse PEGs, which are a mixture of polymers with varying chain lengths, a discrete PEG linker like PEG4 is a single molecular entity with a defined structure and molecular weight.[1] This homogeneity is crucial for the manufacturing and regulatory approval of bioconjugates, as it ensures batch-to-batch consistency and a well-characterized product.[2] The use of discrete PEGs (dPEGs) circumvents the challenges associated with polydisperse mixtures, which can lead to heterogeneous ADC products with variable drug-to-antibody ratios (DARs) and unpredictable pharmacokinetic profiles.[1]
Optimizing Physicochemical Properties: A Comparative Look
The incorporation of PEG linkers is a well-established strategy to mitigate the hydrophobicity of cytotoxic payloads and improve the overall properties of bioconjugates.[3][4][] The length of the PEG chain is a critical parameter that can be fine-tuned to achieve the desired balance of solubility, stability, and potency.
Solubility and Aggregation
The hydrophilic nature of PEG linkers significantly enhances the aqueous solubility of hydrophobic drug molecules, a crucial factor in preventing aggregation and improving the developability of ADCs and PROTACs.[3][6][] While longer PEG chains can further increase hydrophilicity, studies have shown that even short PEG spacers, such as PEG2 and PEG4, can effectively reduce aggregation.[3] In some instances, a PEG2 spacer was found to eliminate aggregation as effectively as longer spacers while allowing for more efficient conjugation.[3] However, the optimal PEG length can be influenced by the specific payload and conjugation chemistry. For instance, the incorporation of a PEG8 spacer has been shown to enhance the solubility of certain ADC candidates.[3]
The choice of PEG linker length can also impact the Drug-to-Antibody Ratio (DAR), a critical quality attribute of ADCs. In one study, intermediate-length PEG spacers (PEG6, PEG8, PEG12) resulted in higher DAR values compared to both a short PEG4 and a long PEG24 spacer when conjugating monomethyl auristatin D (MMAD).[3] Conversely, with a different payload and conjugation chemistry, a PEG2 spacer provided a higher DAR than a PEG8 spacer, and the longer linker was associated with increased aggregation.[3] This highlights the context-dependent nature of PEG linker selection.
Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) of a Trastuzumab-MMAD Conjugate
| PEG Spacer Length | Average DAR |
| PEG4 | 2.5 |
| PEG6 | 5.0 |
| PEG8 | 4.8 |
| PEG12 | 3.7 |
| PEG24 | 3.0 |
| Data sourced from a study on trastuzumab conjugated to maleimide-PEGx-MMAD.[3] |
Pharmacokinetics and Biodistribution
PEGylation is known to prolong the circulation half-life of bioconjugates by increasing their hydrodynamic volume and shielding them from enzymatic degradation and renal clearance.[2][4] However, the length of the PEG chain can have a differential impact. While longer PEG chains can lead to a more pronounced increase in half-life, they can also result in reduced cytotoxicity.[8]
A comparative in vivo study of prostate-specific membrane antigen inhibitors with different PEG linkers demonstrated the nuanced effect of PEG length on biodistribution. The introduction of a PEG4 linker led to a significant reduction in kidney uptake compared to a non-PEGylated analog. Interestingly, a longer PEG8 linker also reduced kidney uptake, but to a lesser extent than the PEG4 linker.
Table 2: In Vivo Kidney Uptake of PSMA Inhibitors with Different PEG Linkers
| Linker | % Injected Dose/gram in Kidney (at 30 min post-injection) |
| No PEG | ~25 |
| PEG4 | ~2.5 |
| PEG8 | ~5 |
| Data represents an approximate tenfold and fivefold reduction in renal uptake for PEG4 and PEG8 respectively, compared to the non-PEGylated ligand. |
The "Goldilocks Zone" in PROTACs: The Role of PEG4
In the realm of PROTACs, the linker length is a critical determinant of the stability and productivity of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[][][11] Literature suggests that there is an optimal "Goldilocks zone" for PEG linker length, with PEG4, PEG6, and PEG8 being considered the "gold standard".[]
A linker that is too short may create steric hindrance, preventing the formation of a stable ternary complex.[][11] Conversely, a linker that is too long can lead to unproductive binding and a decrease in degradation efficiency.[][11] Comparative studies have suggested that the progression from a PEG4 to a PEG8 linker can enhance the residence time within the ternary complex.[] Specifically, PEG4 is often associated with the steepest initial dose-response, while PEG6 is thought to provide a more robust ternary complex, and PEG8 can prolong residence time, sometimes at the expense of a more pronounced "hook effect".[]
Experimental Protocols
Detailed, step-by-step protocols for direct comparative studies of different PEG linkers are often proprietary. However, the following sections outline the general methodologies used to assess the key performance parameters of bioconjugates.
Determination of Drug-to-Antibody Ratio (DAR)
The average DAR of an ADC is a critical quality attribute that can be determined using several methods.
1. UV-Vis Spectroscopy:
-
Principle: This method relies on the distinct UV absorbance maxima of the antibody (typically at 280 nm) and the payload.
-
Protocol:
-
Measure the UV-Vis spectrum of the purified ADC solution.
-
Record the absorbance at 280 nm and the absorbance maximum of the payload.
-
Determine the concentration of the antibody and the payload using their respective extinction coefficients.
-
Calculate the DAR by dividing the molar concentration of the payload by the molar concentration of the antibody.[12] Note: This method requires that the linker does not significantly absorb at the measured wavelengths.[]
-
2. Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, species with different numbers of drugs can be resolved.
-
Protocol:
-
Equilibrate a HIC column with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute the ADC species with a decreasing salt gradient.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR based on the relative peak areas.[12][]
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Principle: LC-MS can be used to determine the molecular weight of the intact ADC or its subunits (light chain and heavy chain) after reduction. The mass difference between the unconjugated and conjugated species allows for the determination of the number of attached drugs.
-
Protocol:
-
For intact mass analysis, desalt the ADC sample.
-
For subunit analysis, reduce the ADC using a reducing agent like dithiothreitol (DTT).
-
Separate the species using reversed-phase or size-exclusion chromatography coupled to a mass spectrometer.
-
Deconvolute the mass spectra to determine the masses of the different species.
-
Calculate the DAR based on the relative abundance of each species.[14][15]
-
In Vitro Plasma Stability Assay
Assessing the stability of a bioconjugate in plasma is crucial to predict its in vivo performance.
Protocol:
-
Incubate the ADC or PROTAC at a defined concentration in plasma (e.g., human, mouse, rat) at 37°C.[16][17]
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).[17]
-
To analyze the stability of the ADC, capture the ADC from the plasma using protein A or anti-human Fc antibody-coated beads.[16][17]
-
Elute the captured ADC and analyze by LC-MS to determine the change in average DAR over time, indicating payload loss.[16][17]
-
To measure the release of free drug, precipitate the plasma proteins from the aliquots (e.g., with acetonitrile).[18][19]
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[18][19]
Cell Permeability Assay (for PROTACs)
The ability of a PROTAC to cross the cell membrane is essential for its activity. The Caco-2 permeability assay is a common in vitro model for predicting intestinal absorption and cell permeability.
Protocol:
-
Culture Caco-2 cells on a semi-permeable membrane in a transwell plate until a confluent monolayer is formed.
-
Add the PROTAC solution to the apical (donor) side of the transwell.
-
At various time points, take samples from the basolateral (receiver) side.
-
Quantify the concentration of the PROTAC in the donor and receiver compartments using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to assess the permeability of the compound.[20][21]
Visualizing the Impact of PEG Linkers
The following diagrams illustrate key concepts related to the function and advantages of PEG4 linkers.
Caption: Discrete vs. Polydisperse PEG Linkers in Bioconjugation.
Caption: Role of PEG4 Linker in Enhancing ADC Properties.
Caption: Optimal Linker Length in PROTAC Design.
Conclusion
The PEG4 linker offers a compelling balance of properties that make it a highly advantageous choice for the development of ADCs and PROTACs. Its discrete nature ensures product homogeneity and reproducibility, which are critical for clinical translation. While the optimal PEG linker length is context-dependent and requires empirical determination for each specific application, PEG4 often resides within the "goldilocks zone," providing significant improvements in solubility and pharmacokinetics without unduly compromising potency. The available data suggests that PEG4 can effectively mitigate the challenges associated with hydrophobic payloads, leading to more stable and efficacious bioconjugates. As the fields of targeted therapies continue to advance, the rational selection of well-defined linkers like PEG4 will remain a cornerstone of successful drug design.
References
- 1. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 2. adcreview.com [adcreview.com]
- 3. books.rsc.org [books.rsc.org]
- 4. purepeg.com [purepeg.com]
- 6. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Untitled Document [arxiv.org]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Validating the Efficacy of a PEG4-aminooxy-MMAF ADC: A Comparative Guide
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) featuring a PEG4-aminooxy-MMAF drug-linker and other common ADC technologies. It is intended for researchers, scientists, and drug development professionals to provide objective comparisons supported by experimental data and detailed methodologies for key validation experiments.
Introduction to this compound ADCs
The this compound ADC represents a significant advancement in targeted cancer therapy. This system comprises a monoclonal antibody (mAb) linked to the potent anti-tubulin agent Monomethyl Auristatin F (MMAF) via a non-cleavable PEG4-aminooxy linker. The mAb provides specificity for tumor-associated antigens, while MMAF delivers a highly cytotoxic payload. The polyethylene glycol (PEG) component of the linker enhances the ADC's solubility and pharmacokinetic properties.
MMAF functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. The non-cleavable nature of the linker means that the payload is released primarily through the degradation of the antibody in the lysosome of the target cancer cell. This mechanism is believed to enhance tumor specificity and reduce off-target toxicity compared to some cleavable linker systems.
Mechanism of Action of a this compound ADC
The therapeutic action of a this compound ADC follows a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
Comparative Efficacy Analysis
The efficacy of an ADC is determined by a combination of factors including the choice of linker, payload, and the characteristics of the target antigen and tumor microenvironment. This section compares the this compound platform with other prevalent ADC technologies.
Linker Technology: Non-cleavable vs. Cleavable
The linker is a critical component that dictates the stability and payload release mechanism of an ADC.
| Feature | PEG4-aminooxy (Non-cleavable) | Valine-Citrulline (vc-PABC) (Cleavable) |
| Release Mechanism | Primarily through lysosomal degradation of the antibody. | Enzymatic cleavage (e.g., by Cathepsin B) in the tumor microenvironment or within the cell. |
| Plasma Stability | Generally higher, leading to a potentially wider therapeutic window and reduced off-target toxicity. | Can be susceptible to premature cleavage in circulation, potentially leading to off-target toxicity. |
| Bystander Effect | Minimal to none, as the payload is released intracellularly and is less membrane-permeable. | Can induce a significant bystander effect, killing adjacent antigen-negative tumor cells, which can be advantageous in heterogeneous tumors. |
| Payload Released | MMAF attached to the linker and a single amino acid. | Unmodified, membrane-permeable payload (e.g., MMAE). |
Payload Potency: MMAF vs. MMAE
Monomethyl auristatin F (MMAF) and Monomethyl auristatin E (MMAE) are both highly potent tubulin inhibitors but have key differences that impact their application in ADCs.
| Feature | MMAF | MMAE |
| Potency (as free drug) | Slightly less potent than MMAE in some cell lines. | Highly potent, with IC50 values often in the low nanomolar to picomolar range. |
| Membrane Permeability | Low due to a charged C-terminal phenylalanine, limiting bystander effect. | High, enabling it to cross cell membranes and induce a bystander effect. |
| Hydrophilicity | More hydrophilic, which can reduce the tendency for ADC aggregation. | More hydrophobic. |
| Typical Linker | Often used with non-cleavable linkers due to its low membrane permeability. | Commonly paired with cleavable linkers to leverage its membrane permeability for a bystander effect. |
Role of PEGylation
The inclusion of a PEG4 spacer in the linker offers several advantages that can enhance the overall performance of the ADC.
| Benefit of PEGylation | Description |
| Improved Pharmacokinetics | PEGylation can increase the ADC's half-life in circulation, leading to greater tumor accumulation. |
| Enhanced Solubility | The hydrophilic nature of PEG can improve the solubility of the ADC, which is particularly beneficial when using hydrophobic payloads. |
| Reduced Immunogenicity | PEG can shield the ADC from the immune system, potentially reducing its immunogenicity. |
| Higher Drug-to-Antibody Ratio (DAR) | PEG linkers can enable higher drug loading without causing aggregation, potentially increasing potency. |
Experimental Protocols for Efficacy Validation
Validating the efficacy of a this compound ADC requires a series of well-defined in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay
This assay determines the concentration of the ADC required to kill 50% of a target cell population (IC50).
Protocol:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, a relevant comparator ADC (e.g., vc-PABC-MMAE ADC), a naked antibody control, and an isotype control antibody. Add the diluted ADCs and controls to the cells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
Bystander Effect Assay
This assay evaluates the ability of the ADC to kill neighboring antigen-negative cells.
Protocol:
-
Cell Preparation: Label antigen-negative cells with a fluorescent marker (e.g., GFP).
-
Co-culture: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the this compound ADC, a comparator ADC known to have a bystander effect (e.g., a cleavable linker ADC), and appropriate controls.
-
Incubation: Incubate the plate for a suitable duration.
-
Analysis: Assess the viability of the fluorescent antigen-negative cells using flow cytometry or high-content imaging. A decrease in the viability of the antigen-negative population in the presence of the ADC and antigen-positive cells indicates a bystander effect.
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of the ADC in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously implant human tumor cells that express the target antigen into immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a predetermined size, randomize the mice into treatment groups.
-
Treatment: Administer the this compound ADC, a comparator ADC, vehicle control, and other relevant controls (e.g., naked antibody) via an appropriate route (typically intravenous).
-
Monitoring: Measure tumor volumes and body weights regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Further analysis, such as immunohistochemistry (IHC), can be performed on the tumor tissue.
-
Data Analysis: Plot tumor growth curves and compare the tumor growth inhibition between the different treatment groups.
ADC Internalization Assay
This assay confirms that the ADC is being internalized by the target cells.
Protocol using Flow Cytometry:
-
Cell Preparation: Harvest target cells and resuspend them in a suitable buffer.
-
ADC Incubation: Incubate the cells with a fluorescently labeled version of the this compound ADC or with the unlabeled ADC followed by a fluorescently labeled secondary antibody against the ADC's primary antibody. Perform incubations at 4°C (to measure binding only) and 37°C (to allow for internalization).
-
Washing: Wash the cells to remove unbound ADC.
-
Quenching (Optional): For the 37°C samples, a quenching agent that reduces the fluorescence of the surface-bound antibody can be added to specifically measure the internalized fraction.
-
Analysis: Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of bound and/or internalized ADC.
Payload Release Assay
This assay quantifies the release of the cytotoxic payload from the ADC within the target cells.
Protocol using LC-MS/MS:
-
Cell Treatment: Treat a large number of target cells with the this compound ADC.
-
Cell Lysis: After a specified incubation time, harvest the cells and lyse them to release the intracellular contents.
-
Sample Preparation: Process the cell lysate to extract the small molecule components, including the released payload. This may involve protein precipitation and solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the extracted sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A standard curve with known concentrations of the MMAF-linker-amino acid metabolite is used for quantification.
-
Data Analysis: Determine the concentration of the released payload in the cell lysate.
Conclusion
The this compound ADC platform offers a promising strategy for targeted cancer therapy, characterized by its high stability and potent, non-cleavable payload. Its efficacy is attributed to the specific delivery of MMAF to antigen-positive tumor cells, leading to their destruction. When compared to other ADC technologies, such as those employing cleavable linkers and more membrane-permeable payloads like MMAE, the this compound system exhibits a different profile, particularly concerning the bystander effect. The choice of the optimal ADC design ultimately depends on the specific target, tumor biology, and desired therapeutic window. The experimental protocols outlined in this guide provide a robust framework for the comprehensive validation of the efficacy of a this compound ADC and for its comparison with alternative approaches.
A Comparative Guide to the Cross-Reactivity of PEG4-aminooxy-MMAF Conjugates
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and off-target toxicity of antibody-drug conjugates (ADCs) is paramount for developing safer and more effective cancer therapies. This guide provides a detailed comparison of PEG4-aminooxy-MMAF conjugates with other ADC alternatives, supported by experimental data and detailed protocols. The focus is on the impact of the linker and payload on non-specific cellular uptake and associated toxicities.
Executive Summary
Monomethylauristatin F (MMAF) is a potent anti-tubulin agent frequently used as a payload in ADCs. Its efficacy is often accompanied by off-target toxicities, most notably thrombocytopenia and ocular toxicity. The design of the linker connecting MMAF to the monoclonal antibody plays a crucial role in mitigating these adverse effects. The PEG4-aminooxy linker is a non-cleavable, hydrophilic linker designed to improve the pharmacokinetic and safety profile of MMAF-containing ADCs. This guide will delve into the mechanisms of MMAF-induced toxicities and compare the performance of PEGylated, non-cleavable linkers like this compound with other common linker-payload combinations.
Understanding MMAF-Associated Off-Target Toxicities
The primary off-target toxicities associated with MMAF-containing ADCs are thrombocytopenia (a decrease in platelet count) and ocular toxicity. These toxicities are generally considered payload-dependent and are influenced by the properties of the linker.[1][2]
-
Thrombocytopenia: This is thought to arise from the inhibition of megakaryocyte differentiation and apoptosis of their progenitors.[1][2] Studies suggest that ADCs can be non-specifically taken up by megakaryocytes through macropinocytosis, a form of endocytosis.[3] This uptake is independent of target antigen expression on these cells.
-
Ocular Toxicity: Symptoms can range from blurred vision and dry eye to more severe conditions like keratitis.[4][5] The mechanism is not fully understood but is believed to involve the non-specific uptake of the ADC by corneal epithelial cells.[3][6]
The hydrophobicity of the ADC is a key factor influencing this non-specific uptake. More hydrophobic ADCs are more prone to non-specific cellular uptake, leading to increased off-target toxicity.[1]
The Role of the Linker in Mitigating Cross-Reactivity
The linker's properties, particularly its cleavability and hydrophilicity, are critical in determining the safety profile of an ADC.
-
Cleavable vs. Non-cleavable Linkers: Cleavable linkers are designed to release the payload in the tumor microenvironment, which can lead to a "bystander effect" where neighboring antigen-negative tumor cells are also killed. However, premature cleavage in circulation can release the toxic payload systemically, causing off-target effects.[3] Non-cleavable linkers, such as mc-MMAF and this compound, require lysosomal degradation of the antibody to release the payload. This generally leads to greater stability in circulation and reduced off-target toxicity.[3] The released payload from a non-cleavable linker is typically an amino acid-linker-drug complex, which is often charged and less membrane-permeable, further limiting bystander effects and systemic toxicity.[3][7]
-
Hydrophilicity and PEGylation: Increasing the hydrophilicity of an ADC can reduce its non-specific uptake and improve its pharmacokinetic profile.[1][8] Polyethylene glycol (PEG) is a hydrophilic polymer that can be incorporated into the linker to increase the overall hydrophilicity of the ADC. This strategy, known as PEGylation, has been shown to reduce non-specific clearance and toxicity.[1][8]
The this compound conjugate utilizes a non-cleavable linker with a four-unit PEG chain. This design is intended to leverage the benefits of both a stable linker and increased hydrophilicity to minimize off-target toxicities.
Comparative Performance Data
While direct comparative studies on this compound are limited, data from studies on PEGylated MMAE ADCs provide strong evidence for the benefits of this approach. A key study by Burke et al. (2020) investigated the effect of PEGylation on the toxicity of a non-targeting MMAE ADC in rats.
Table 1: Effect of PEGylation on Hematologic Toxicity of a Non-Targeting MMAE ADC in Rats
| Linker | ADC Dose (mg/kg) | Change in Platelet Count (Day 4) | Change in Neutrophil Count (Day 4) |
| Non-PEGylated | 10 | ~ -60% | ~ -80% |
| PEG4 | 10 | ~ -20% | ~ -40% |
| PEG8 | 10 | ~ -10% | ~ -20% |
| PEG12 | 10 | No significant change | No significant change |
Data extrapolated from figures in Burke et al., Toxicology and Applied Pharmacology, 2020.[1][8]
These results demonstrate a clear trend: increasing the length of the PEG chain in the linker significantly reduces the hematologic toxicity of the ADC. The PEG4 linker showed a marked improvement in safety compared to the non-PEGylated version. This suggests that a this compound conjugate would likely exhibit a more favorable safety profile compared to a non-PEGylated counterpart like mc-MMAF.
Experimental Protocols
To assess the cross-reactivity and off-target toxicity of ADCs, several in vitro and in vivo assays are employed.
In Vitro Megakaryocyte Differentiation and Cytotoxicity Assay
This assay evaluates the effect of an ADC on the differentiation of hematopoietic stem cells into megakaryocytes, the precursors to platelets.
Objective: To determine the concentration at which an ADC inhibits megakaryocyte differentiation, indicating potential for thrombocytopenia.
Methodology:
-
Cell Culture: Human hematopoietic stem cells (HSCs) are cultured in a specialized medium containing thrombopoietin (TPO) and other cytokines to induce differentiation into megakaryocytes.[9][10]
-
ADC Treatment: Differentiating HSCs are treated with varying concentrations of the test ADC (e.g., this compound conjugate) and a control ADC (e.g., a non-PEGylated mc-MMAF conjugate) for a period of 7-10 days.
-
Flow Cytometry Analysis: After the treatment period, cells are stained with fluorescently labeled antibodies against megakaryocyte-specific markers (e.g., CD41a, CD42b) and analyzed by flow cytometry to quantify the percentage of differentiated megakaryocytes.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for megakaryocyte differentiation is calculated for each ADC. A higher IC50 value indicates lower toxicity.
In Vitro Corneal Toxicity Assay
This assay assesses the direct cytotoxic effect of an ADC on corneal epithelial cells.
Objective: To evaluate the potential for an ADC to cause ocular toxicity.
Methodology:
-
Cell Culture: A human corneal epithelial cell line is cultured to confluence in appropriate media.
-
ADC Treatment: The cells are treated with a range of concentrations of the test and control ADCs for 24-72 hours.
-
Cytotoxicity Measurement: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
-
Data Analysis: The IC50 for cytotoxicity is determined for each ADC. A higher IC50 suggests a lower potential for direct ocular toxicity.
In Vivo Toxicology Studies in Rodents or Non-Human Primates
These studies are essential to evaluate the overall safety profile of an ADC in a living organism.
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Methodology:
-
Animal Model: Typically, rats or cynomolgus monkeys are used.
-
ADC Administration: Animals are administered single or multiple doses of the ADC at varying concentrations.
-
Monitoring: Animals are monitored for clinical signs of toxicity, body weight changes, and food consumption.
-
Hematology and Clinical Chemistry: Blood samples are collected at various time points to assess hematological parameters (including platelet counts) and markers of organ function (e.g., liver and kidney enzymes).
-
Histopathology: At the end of the study, tissues from various organs, including the eyes and bone marrow, are collected for microscopic examination to identify any pathological changes.
Visualizing the Mechanisms of Off-Target Toxicity and Mitigation
The following diagrams illustrate the proposed mechanisms of MMAF-induced off-target toxicity and how a PEGylated, non-cleavable linker can mitigate these effects.
Caption: Mechanism of non-specific uptake and toxicity of a hydrophobic ADC.
Caption: Mitigation of off-target toxicity by a hydrophilic, PEGylated ADC.
Conclusion
The cross-reactivity and off-target toxicity of ADCs are significant hurdles in their development. For MMAF-based ADCs, the use of a non-cleavable, hydrophilic linker like PEG4-aminooxy represents a promising strategy to improve their safety profile. By reducing non-specific cellular uptake, PEGylation can decrease the incidence of payload-driven toxicities such as thrombocytopenia and ocular events. The experimental protocols outlined in this guide provide a framework for the preclinical assessment of these critical safety parameters. Further direct comparative studies will be invaluable in fully elucidating the benefits of the this compound linkage in developing the next generation of safer and more effective antibody-drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation. | Semantic Scholar [semanticscholar.org]
- 5. Size- and charge-dependent non-specific uptake of PEGylated nanoparticles by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Benchmarking PEG4-aminooxy-MMAF: A Comparative Guide to ADC Technologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PEG4-aminooxy-MMAF Antibody-Drug Conjugate (ADC) technology with other established ADC platforms. By presenting available preclinical data, detailed experimental methodologies, and visual representations of key processes, this document aims to equip researchers with the information necessary to make informed decisions in the development of next-generation targeted cancer therapies.
Executive Summary
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the interplay between its three core components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker that connects them. This compound represents a distinct ADC technology characterized by a site-specific conjugation method (oxime ligation), a hydrophilic PEG4 spacer, and the potent anti-mitotic agent, monomethyl auristatin F (MMAF). This guide benchmarks this technology against more conventional ADC platforms, primarily those utilizing maleimide-based conjugation with both cleavable (valine-citrulline) and non-cleavable linkers, and the closely related payload, monomethyl auristatin E (MMAE).
Comparative Performance Data
The following tables summarize quantitative data from various preclinical studies to facilitate a comparison between different ADC technologies. It is important to note that direct head-to-head studies for all parameters are not always available; therefore, data has been aggregated from multiple sources.
Table 1: In Vitro Cytotoxicity of MMAF- and MMAE-based ADCs
| ADC Construct | Target Antigen | Cell Line | IC50 (nM) | Reference |
| T-MMAF (mc-vc-PABC linker) | HER2 | NCI N87 | 0.09 | [1] |
| T-MMAE (mc-vc-PABC linker) | HER2 | NCI N87 | Not reported, but comparable potency to free MMAE (0.7 nM) | [1] |
| Chi-Tn/MMAF | Tn Antigen | Jurkat | ~450 (as free MMAF) | [2] |
| Her/MMAF | HER2 | SKBR3 | ~83 (as free MMAF) | [2] |
| Dual-drug ADC (MMAE/F) DAR 2 | HER2 | J1MT-1 (MDR) | 1.023 (MMAE) vs 0.213 (MMAF) | [3] |
| Dual-drug ADC (MMAE/F) DAR 6 | HER2 | J1MT-1 (MDR) | 0.24-0.26 | [3] |
Note: The data indicates that while free MMAF is generally less potent than free MMAE due to lower cell permeability, when conjugated to an antibody, MMAF-ADCs can achieve potent low nanomolar to picomolar cytotoxicity.[1][4] MMAF-based ADCs have also shown efficacy in multi-drug resistant (MDR) cell lines.[3]
Table 2: In Vivo Efficacy of MMAF- and MMAE-based ADCs in Xenograft Models
| ADC Construct | Xenograft Model | Dosing | Outcome | Reference |
| T-MMAF (mc-vc-PABC linker) | NCI N87 (HER2+) | 1 nmol, single dose | Significant tumor growth inhibition | [1] |
| T-MMAE (mc-vc-PABC linker) | NCI N87 (HER2+) | 1 nmol, single dose | Significant tumor growth inhibition | [1] |
| anti-CD22-MC-MMAF | Ramos (NHL) | ~7 mg/kg | Tumor growth inhibition | |
| anti-CD79b-MC-MMAF | Ramos (NHL) | ~2.5 mg/kg | Tumor growth inhibition | |
| anti-CD22-MC-vc-PABC-MMAE | Ramos (NHL) | ~6.5 mg/kg | Tumor growth inhibition | |
| anti-CD79b-MC-vc-PABC-MMAE | Ramos (NHL) | ~2.5 mg/kg | Tumor growth inhibition | |
| EV20-sss-vc/MMAF | HepG2 (Liver Cancer) | Not specified | Significantly smaller tumor volumes and increased survival | [5] |
Note: In vivo studies demonstrate that MMAF-containing ADCs exhibit potent anti-tumor activity in various xenograft models. The choice of target antigen and the specific linker-payload combination can influence the required therapeutic dose.
Table 3: Linker Stability Comparison
| Linker Type | Conjugation Chemistry | Stability Characteristics | Key Considerations |
| PEG4-aminooxy (non-cleavable) | Oxime Ligation | Expected high plasma stability due to the stable oxime bond. The PEG4 spacer enhances hydrophilicity, which may improve pharmacokinetics. | Relies on lysosomal degradation of the antibody for payload release. |
| mc-vc-PABC (cleavable) | Maleimide | Susceptible to enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) for intracellular payload release. Can be unstable in rodent plasma due to carboxylesterase activity. | Enables bystander killing effect due to release of cell-permeable payload. Potential for premature payload release in circulation. |
| mc (non-cleavable) | Maleimide | Generally high plasma stability. Payload is released as an amino acid-linker-drug adduct after lysosomal degradation of the antibody. | Reduced potential for bystander effect. The thiosuccinimide linkage can be susceptible to retro-Michael reaction, leading to payload loss. |
Note: Non-cleavable linkers, such as the one in this compound, are designed for high plasma stability, which can minimize off-target toxicity.[6] Cleavable linkers, while enabling a bystander effect, may have liabilities related to premature drug release.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the benchmarking of ADCs.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7][8]
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Incubate for a period of 72 to 120 hours.[7][8]
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.[7][8]
-
Solubilization and Absorbance Reading: If using MTT, add a solubilizing agent (e.g., SDS-HCl) and incubate overnight.[7] For XTT, the formazan product is soluble. Read the absorbance at the appropriate wavelength using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the ADC concentration. Determine the IC50 value from the dose-response curve.
In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of ADC anti-tumor efficacy in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.[10]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a specified average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]
-
ADC Administration: Administer the ADC and control antibody (e.g., via intravenous injection) according to the predetermined dosing schedule.[10]
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Data Analysis: The study is concluded when tumors in the control group reach a maximum allowable size or at a predetermined time point. Analyze the data by comparing tumor growth inhibition between the treatment and control groups.
Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of premature payload release in plasma.
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).[11][12]
-
Sample Preparation: At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile) to separate the free payload from the intact ADC.[13][14]
-
Quantification of Released Payload: Analyze the supernatant containing the free payload by liquid chromatography-mass spectrometry (LC-MS).[13][14]
-
Quantification of Intact ADC: The amount of intact ADC can be measured using methods such as ELISA or hydrophobic interaction chromatography (HIC).
-
Data Analysis: Calculate the percentage of payload released over time to determine the stability of the ADC in plasma.
Visualizing ADC Technologies and Workflows
Graphviz diagrams are provided to illustrate key concepts in ADC technology.
Caption: General Mechanism of Action for an Antibody-Drug Conjugate (ADC).
Caption: Comparison of ADC Conjugation Chemistries.
Caption: Preclinical Benchmarking Workflow for ADCs.
Discussion and Conclusion
The selection of an optimal ADC technology is a multifaceted process that requires careful consideration of the target biology, the properties of the payload, and the characteristics of the linker and conjugation chemistry.
This compound offers the advantage of site-specific conjugation , leading to a homogeneous drug product with a defined drug-to-antibody ratio (DAR). The oxime linkage is known for its high stability, which can contribute to an improved safety profile by minimizing premature payload release in circulation. The inclusion of a hydrophilic PEG4 spacer may enhance the pharmacokinetic properties of the ADC. The MMAF payload is a potent anti-mitotic agent that has demonstrated efficacy against multi-drug resistant cancer cells.[3]
In comparison, traditional maleimide-based conjugation to native cysteines often results in a heterogeneous mixture of ADC species with varying DARs, which can complicate manufacturing and characterization. While cleavable linkers like vc-PABC can mediate a potent bystander effect, they may be less stable in circulation compared to non-cleavable linkers.[6] Non-cleavable maleimide linkers offer improved stability but can be susceptible to payload loss through a retro-Michael reaction.
Ultimately, the choice between these technologies will depend on the specific therapeutic application. For targets where a bystander effect is desirable to overcome tumor heterogeneity, a cleavable linker may be preferred. For highly expressed, homogeneous targets where minimizing off-target toxicity is paramount, a highly stable, non-cleavable linker conjugated in a site-specific manner, such as the this compound technology, presents a compelling approach. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these promising ADC platforms.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adcreview.com [adcreview.com]
- 4. Metabolism of an Oxime-Linked Antibody Drug Conjugate, AGS62P1, and Characterization of Its Identified Metabolite. | Semantic Scholar [semanticscholar.org]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of PEG4-aminooxy-MMAF: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
PEG4-aminooxy-MMAF is a potent agent-linker conjugate used in the development of antibody-drug conjugates (ADCs). Due to the highly cytotoxic nature of its monomethyl auristatin F (MMAF) component, stringent disposal procedures must be followed to ensure personnel safety and environmental protection. This guide provides a procedural, step-by-step framework for the proper disposal of this compound and associated contaminated materials.
The Safety Data Sheet (SDS) for this compound classifies it as a hazardous substance that is fatal if swallowed, inhaled, or in contact with skin, and it is suspected of causing genetic defects and may damage fertility or an unborn child.[1] Therefore, all waste generated from its use must be treated as hazardous waste.
Waste Characterization and Segregation
Proper segregation of waste at the point of generation is critical. All waste contaminated with this compound should be classified as cytotoxic/hazardous waste and must not be mixed with general laboratory or biohazardous waste.
| Waste Category | Description | Recommended Container |
| Bulk Chemical Waste | Unused or expired this compound, concentrated stock solutions. | A designated, sealed, and clearly labeled hazardous waste container compatible with the chemical. |
| Contaminated Labware | Pipette tips, vials, flasks, and other disposable labware that have come into direct contact with this compound. | Puncture-resistant, labeled sharps container for sharps; otherwise, a designated, sealed hazardous waste bag or container.[2] |
| Contaminated PPE | Gloves, gowns, masks, and other personal protective equipment worn during handling. | Double-bagged in clearly labeled cytotoxic waste bags.[3] |
| Liquid Waste | Aqueous solutions, cell culture media, and rinsates containing trace or significant amounts of this compound. | A designated, sealed, and leak-proof hazardous waste container. |
| Spill Cleanup Materials | Absorbent pads, wipes, and other materials used to clean spills. | Double-bagged in clearly labeled cytotoxic waste bags.[3][4] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling any waste contaminated with this compound, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Two pairs of chemotherapy-rated gloves.
-
A disposable gown.
-
A respirator mask (N95 or higher).
-
Protective eyewear.[3]
2. Waste Collection and Containment:
-
At the Source: Segregate waste into the appropriate containers as described in the table above immediately after generation.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols (e.g., "Toxic," "Cytotoxic").[2]
-
Container Integrity: Ensure all containers are in good condition, with no leaks or cracks, and are kept closed except when adding waste.[2]
3. Decontamination of Work Surfaces and Equipment:
-
Procedure: Following any work with this compound, thoroughly decontaminate all surfaces and non-disposable equipment. The cleaning process should involve the physical removal of contamination followed by chemical inactivation where possible.
-
Cleaning Agents: Clean the area with a strong alkaline cleaning agent or a suitable detergent, followed by a rinse with water.[4] Surfaces and equipment can also be decontaminated by scrubbing with alcohol.[5]
-
Waste from Decontamination: All materials used for decontamination (wipes, absorbents) are considered hazardous waste and must be disposed of accordingly.
4. Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert others.
-
Cleanup: Only personnel trained in handling hazardous spills should perform the cleanup. A spill kit containing appropriate PPE, absorbents, and cleaning agents should be readily available.[4][6] The cleanup should proceed from the outside of the spill area inward.[4]
-
Disposal of Spill Debris: All materials used to clean the spill are to be disposed of as hazardous waste.[4]
5. Final Disposal:
-
Licensed Disposal Company: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[1] Do not dispose of this material down the drain or in regular trash.[2]
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[7][8]
-
Documentation: Maintain a manifest to track the hazardous waste from your facility to its final disposal location.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. gerpac.eu [gerpac.eu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. osha.gov [osha.gov]
- 9. mcfenvironmental.com [mcfenvironmental.com]
Essential Safety and Logistical Information for Handling PEG4-aminooxy-MMAF
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PEG4-aminooxy-MMAF. The following procedures are based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and antibody-drug conjugates (ADCs).[1][2] It is imperative that users conduct a site-specific risk assessment and consult their institution's environmental health and safety (EHS) department before handling this compound.
Compound Information
This compound is a drug-linker conjugate used for the creation of ADCs.[3][4][5] It combines the potent antitubulin agent MMAF with a PEG4 linker.[3][5] Due to the high potency of the MMAF payload, this compound should be handled with extreme caution in a controlled environment to minimize exposure.[1][2][6][7]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that Occupational Exposure Limits (OELs) are not publicly available and must be determined by a qualified toxicologist or industrial hygienist.
| Property | Value | Source |
| Molecular Formula | C47H82N6O12 | [8][9][10] |
| Molecular Weight | 923.19 g/mol | [8][9][10] |
| Appearance | White to off-white solid powder | [11] |
| Purity | ≥98% | [4][12] |
| Storage (Powder) | -20°C, protect from light | [9][11][13] |
| Storage (In Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) | [13] |
| Stability | Unstable in solution; prepare freshly.[4][11] | [4][11] |
Operational and Disposal Plan
This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
Due to the high potency of this compound, robust engineering controls are the primary means of exposure prevention.[14][15] All handling of powdered this compound should be performed within a containment system, such as a negative pressure isolator or a ventilated balance enclosure.[14][16]
Personal Protective Equipment (PPE) Summary:
| PPE Category | Required Equipment |
| Gloves | Double-gloving with nitrile gloves is required. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Chemical safety goggles and a face shield. |
| Lab Coat | A disposable, solid-front lab coat with tight-fitting cuffs. |
| Respiratory Protection | A powered air-purifying respirator (PAPR) or a supplied-air respirator should be used when handling the powder outside of a primary containment system. |
| Additional Protection | Disposable sleeves and shoe covers should be worn. |
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the package for any signs of damage or leakage in a designated receiving area.
-
Transport: Transport the sealed container to the designated potent compound storage area.
-
Storage: Store the compound in its original, tightly sealed container at -20°C, protected from light.[9][11][13] The storage location should be clearly labeled as a "Potent Compound Storage Area" with restricted access.
Preparation of Stock Solutions
-
Warning: This compound is unstable in solution and should be freshly prepared for each use.[4][11]
-
Preparation Environment: All weighing and solution preparation must be conducted within a certified chemical fume hood, ventilated balance enclosure, or isolator.[16]
-
Procedure:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the required amount of this compound powder using dedicated, calibrated equipment.
-
Slowly add the desired solvent (e.g., DMSO) to the powder to avoid generating aerosols.
-
Ensure the compound is fully dissolved before use.
-
Use in Experimental Protocols
-
Handling Solutions: When handling solutions of this compound, work within a chemical fume hood.
-
Spill Prevention: Use luer-lock syringes and other secure connections to minimize the risk of spills. Conduct all liquid transfers over a disposable, absorbent bench liner.
-
Labeling: Clearly label all vessels containing this compound with the compound name, concentration, and hazard warning.
Spill Management
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify the appropriate EHS personnel and your supervisor.
-
Secure: Restrict access to the spill area.
-
Cleanup (if trained):
-
Wear appropriate PPE, including respiratory protection.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then use a specialized HEPA-filtered vacuum for potent compounds.
-
For liquid spills, absorb with an inert material and place in a sealed container.
-
Decontaminate the area with an appropriate cleaning solution (e.g., a solution of sodium hypochlorite followed by a rinse with water and ethanol).
-
Decontamination and Waste Disposal
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A common procedure involves washing with a detergent solution, followed by a water rinse, and then a solvent rinse (e.g., ethanol).
-
Waste Disposal:
-
All solid waste (gloves, lab coats, vials, etc.) contaminated with this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste should be collected in a separate, sealed, and labeled hazardous waste container.
-
Follow all institutional and local regulations for the disposal of highly potent chemical waste.
-
Safe Handling Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
- 1. On-Demand Webinar: How to Safely Handle Your Antibody Drug Conjugate - Drug Development and Delivery [drug-dev.com]
- 2. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. dam.lonza.com [dam.lonza.com]
- 7. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 8. chemexpress.com [chemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. shop.bio-connect.nl [shop.bio-connect.nl]
- 11. This compound (Amberstatin; AS-269) | ADC linker | CAS# 1415246-35-3 | InvivoChem [invivochem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. glpbio.com [glpbio.com]
- 14. lubrizolcdmo.com [lubrizolcdmo.com]
- 15. escopharma.com [escopharma.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
